molecular formula C4H4N4 B176504 3-Amino-4-pyrazolecarbonitrile CAS No. 1204396-41-7

3-Amino-4-pyrazolecarbonitrile

Número de catálogo: B176504
Número CAS: 1204396-41-7
Peso molecular: 108.1 g/mol
Clave InChI: FFNKBQRKZRMYCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-4-pyrazolecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4 and its molecular weight is 108.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Record name 3-aminopyrazole-4-carbonitrile
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066091
Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16617-46-2
Record name 3-Amino-4-cyanopyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16617-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-pyrazolecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOPYRAZOLE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-4-pyrazolecarbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic building block. Its unique molecular structure, featuring both a reactive amino group and a cyano moiety on a pyrazole (B372694) core, makes it a versatile precursor for the synthesis of a wide range of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 5-amino-1H-pyrazole-4-carbonitrile, is a tan to white crystalline solid.[1] It exhibits low solubility in water but is more soluble in alcoholic organic solvents.[1]

PropertyValueSource
IUPAC Name 5-amino-1H-pyrazole-4-carbonitrile[2]
CAS Number 16617-46-2[2][3][4][5][6]
Molecular Formula C₄H₄N₄[3][4][5][6]
Molecular Weight 108.10 g/mol [7][3][4][5]
Melting Point 173-176 °C[6][8]
Appearance Tan Crystalline Solid[1]
Solubility Low in water, higher in alcoholic organic solvents[1]

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Spectral DataKey Features and Observations
¹H NMR Signals corresponding to the amino group protons and the pyrazole ring proton.
¹³C NMR Resonances for the four carbon atoms in the molecule, including the cyano carbon and the carbons of the pyrazole ring.[9][10]
IR (KBr Pellet) Characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and N-H bending.[11]
Mass Spectrometry (GC-MS) A molecular ion peak (M)⁺ at m/z = 108, corresponding to the molecular weight of the compound.[2][11]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of ethoxymethylene malononitrile (B47326) with hydrazine (B178648) hydrate (B1144303).[1]

Materials:

  • 2-(ethoxymethylene)malononitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2-(ethoxymethylene)malononitrile in ethanol.

  • Slowly add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture on a steam bath for approximately 30 minutes. A white precipitate will form.

  • Allow the mixture to cool, then transfer it to a refrigerator to complete the crystallization process overnight.

  • Collect the white solid product by filtration.

  • Wash the collected solid with a small amount of pre-cooled ethanol.

  • Dry the product to obtain this compound.

G reagents Ethoxymethylene malononitrile + Hydrazine Hydrate reaction Reaction Mixture reagents->reaction solvent Ethanol solvent->reaction heating Heat (Steam Bath, 30 min) reaction->heating precipitation Precipitation heating->precipitation cooling Cooling & Crystallization precipitation->cooling filtration Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing product This compound washing->product

Caption: Synthesis workflow for this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques.

Methodology:

  • Melting Point Determination: The melting point of the synthesized compound is measured and compared with the literature value to assess its purity.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the characteristic functional groups (amino and cyano) present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained to confirm the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to further confirm its identity.

G start Synthesized Product mp Melting Point Analysis start->mp ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis & Comparison with Literature Values mp->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis confirmation Structure & Purity Confirmed data_analysis->confirmation

Caption: Analytical workflow for the characterization of this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[12] Its bifunctional nature allows for the construction of more complex heterocyclic systems that are often the core scaffolds of modern drugs.

Notably, it is a key precursor in the synthesis of:

  • Zaleplon: A nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[1][12]

  • Ibrutinib: A small molecule drug that is used for the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[1][12]

The pyrazole ring system is a common feature in many biologically active compounds, and derivatives of this compound have been investigated for a range of therapeutic activities, including anti-inflammatory effects.[13]

G intermediate This compound synthesis_z Multi-step Synthesis intermediate->synthesis_z synthesis_i Multi-step Synthesis intermediate->synthesis_i zaleplon Zaleplon (Hypnotic) synthesis_z->zaleplon ibrutinib Ibrutinib (Antineoplastic) synthesis_i->ibrutinib application_z Treatment of Insomnia zaleplon->application_z application_i Cancer Therapy ibrutinib->application_i

Caption: Role of this compound in drug synthesis pathways.

References

3-Amino-4-pyrazolecarbonitrile CAS number 16617-46-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Amino-4-pyrazolecarbonitrile (CAS: 16617-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in the realm of medicinal chemistry and organic synthesis. Its structural features, comprising a pyrazole (B372694) ring substituted with both an amino group and a nitrile group, make it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and its significant role as a key intermediate in the production of prominent pharmaceutical agents such as the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.

Physicochemical and Structural Data

This compound is typically a tan or white to light yellow crystalline solid.[1] It exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and DMF.[1][2]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 16617-46-2[2][3][4]
Molecular Formula C₄H₄N₄[3][4]
Molecular Weight 108.10 g/mol [3][4]
Appearance Tan Crystalline Solid[2]
Melting Point 172-174 °C[2][4]
Boiling Point ~476.4 °C (Predicted)[1]
IUPAC Name 3-Amino-1H-pyrazole-4-carbonitrile
Synonyms 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole[5]
SMILES N#CC1=CNN=C1N[3]
InChI Key FFNKBQRKZRMYCL-UHFFFAOYSA-N[4]

Synthesis Protocols

The most common and well-documented method for synthesizing this compound involves the cyclocondensation reaction of an activated malononitrile (B47326) derivative with hydrazine (B178648).

Synthesis from (Ethoxymethylene)malononitrile

This protocol describes the reaction between (ethoxymethylene)malononitrile and hydrazine hydrate (B1144303).

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol (B145695).

  • Reagent Addition: To this solution, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise. An exothermic reaction may be observed.

  • Heating: Following the addition, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form during this period.[2]

  • Crystallization: After heating, transfer the reaction mixture to a refrigerator and allow it to stand overnight to ensure complete crystallization of the product.[2]

  • Isolation: Collect the white solid product by filtration.

  • Washing: Wash the collected solid with a small amount of pre-cooled ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the final product. The expected yield of this compound is approximately 86%.[2]

G cluster_workflow Synthesis Workflow reagents 1. Dissolve (Ethoxymethylene)malononitrile in Ethanol addition 2. Add Hydrazine Hydrate (dropwise) reagents->addition heating 3. Heat on Steam Bath (30 min) addition->heating precipitation Precipitate Forms heating->precipitation cooling 4. Refrigerate Overnight (Crystallization) heating->cooling filtration 5. Filter Solid Product cooling->filtration washing 6. Wash with Cold Ethanol filtration->washing product Final Product: This compound washing->product

A flowchart of the synthesis protocol.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Key Spectroscopic Data
TechniqueDataReference(s)
Infrared (IR) Key stretches observed for NH₂ (amino), NH (pyrazole), and C≡N (nitrile) groups. Typical peaks are around 3348, 3303 (NH₂), 3193 (NH), and 2230 (C≡N) cm⁻¹ for derivatives.[3]
Mass Spec. (MS) Molecular Ion (M⁺): m/z = 108.10[3]
¹H NMR Spectra available in public databases. For a phenyl-substituted derivative, signals for NH₂ protons appear as a singlet around δ 6.50 ppm and the pyrazole NH proton as a broad singlet at δ 12.16 ppm in DMSO-d₆.[3]
¹³C NMR Spectra available in public databases.[6]

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential reactions to build more complex molecular architectures.

Precursor to Zaleplon

Zaleplon is a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis of Zaleplon utilizes this compound as the core scaffold upon which the final structure is assembled.

Mechanism of Action: Zaleplon

Zaleplon acts as a positive allosteric modulator of the GABA-A receptor.[7] It binds selectively to the α1 subunit of the receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA.[7] This increased GABAergic activity leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedation.[7]

G cluster_pathway Zaleplon Signaling Pathway zaleplon Zaleplon gaba_a GABA-A Receptor (α1 subunit) zaleplon->gaba_a Binds to channel Cl⁻ Channel Opening (Increased Influx) gaba_a->channel Enhances effect of GABA on gaba GABA gaba->gaba_a Binds to hyperpolarization Neuronal Hyperpolarization channel->hyperpolarization Leads to cns CNS Depression (Sedation) hyperpolarization->cns Results in

Mechanism of action for Zaleplon.
Precursor to Ibrutinib

Ibrutinib is a targeted cancer therapy used to treat B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. It functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound is a key component in the multi-step synthesis of this complex molecule.

Mechanism of Action: Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib permanently disables the enzyme.[8] This action blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and migration, thereby inhibiting the growth of malignant B-cells.[8][9]

cluster_pathway Ibrutinib Signaling Pathway bcr B-Cell Receptor (BCR) btk Bruton's Tyrosine Kinase (BTK) bcr->btk Activates downstream Downstream Signaling (e.g., PLCγ2, AKT, NF-κB) btk->downstream Activates apoptosis Apoptosis btk->apoptosis Inhibition leads to ibrutinib Ibrutinib ibrutinib->btk Irreversibly Inhibits (Covalent Bond) survival B-Cell Proliferation & Survival downstream->survival Promotes

Mechanism of action for Ibrutinib.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A full-face respirator should be used if exposure limits are exceeded.

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 16617-46-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an essential building block for complex drug molecules. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers working on novel therapeutics.

References

3-Amino-4-pyrazolecarbonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in synthetic chemistry, supported by experimental data and procedural outlines.

Molecular Structure and Properties

This compound, also known as 5-amino-1H-pyrazole-4-carbonitrile, is a tan crystalline solid.[1] Its structure features a pyrazole (B372694) ring substituted with an amino group and a nitrile group, which makes it a versatile building block for synthesizing a variety of heterocyclic compounds.[1]

Molecular Formula : C₄H₄N₄[2][3]

Molecular Weight : 108.10 g/mol [3][4]

The structure of this molecule is confirmed through various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 16617-46-2[2][7]
Molecular Formula C₄H₄N₄[2][3]
Molecular Weight 108.10 g/mol [3][4]
Melting Point 172-174 °C[1][8][9]
Appearance Tan Crystalline Solid[1]
Solubility Low in water, high in alcoholic organic solvents.[1]
SMILES N#CC1=CNN=C1N[4]
InChI Key FFNKBQRKZRMYCL-UHFFFAOYSA-N[2][9]

// Atom nodes N1 [label="N", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; N3 [label="N", fontcolor="#202124"]; N4 [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; H1 [label="H", fontcolor="#202124"]; H2 [label="H₂", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; C1; C2;} {rank=same; N1; C3;} {rank=same; N2;} {rank=same; C4; N3;} {rank=same; H2;} {rank=same; H1;}

// Bonds C1 -- C2 [label=""]; C2 -- N1 [label=""]; N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C1 [label=""]; C1 -- C4 [label=""]; C4 -- N3 [label=""]; C3 -- N4 [label=""]; N2 -- H1 [label=""]; N4 -- H2 [label=""];

// Double bonds C2 -- N1 [style=double, color="#202124"]; C3 -- C1 [style=double, color="#202124"]; C4 -- N3 [style=triple, color="#202124"]; }

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-(ethoxymethylene)malononitrile with hydrazine (B178648) hydrate (B1144303).[1]

Methodology:

  • Hydrazine hydrate (0.156 mol) is added dropwise to a solution of 2-(ethoxymethylene)malononitrile (0.070 mol) in ethanol.[1]

  • The reaction mixture is then heated on a steam bath for 30 minutes.[1]

  • During the heating process, a white precipitate of this compound begins to form.[1]

  • To ensure complete crystallization, the mixture is subsequently cooled and left in a refrigerator overnight.[1]

  • The final product is collected by filtration and washed with a small amount of cold ethanol.[1]

This procedure typically yields the target compound as white crystals with a high yield.[1]

Characterization Techniques

The identity and purity of synthesized this compound and its derivatives are confirmed using a suite of analytical techniques:

  • Melting Point: Determined using a standard melting point apparatus.[6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C≡N (nitrile), and C=N bonds within the pyrazole ring.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to elucidate the detailed molecular structure, confirming the positions of protons and carbon atoms.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5][6]

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values.[6]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature, containing both an active amino group and a cyano group, allows for diverse subsequent chemical modifications.[1]

Notably, it serves as a key precursor for the synthesis of:

  • Zaleplon: A nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[1]

  • Ibrutinib: An antineoplastic drug used to treat certain types of cancer.[1]

The pyrazole core is a well-established pharmacophore, and derivatives of this compound are actively investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

// Nodes start [label="Starting Materials\n(e.g., Ethoxymethylene\nmalononitrile, Hydrazine)", fillcolor="#FBBC05"]; intermediate [label="this compound\n(Key Intermediate)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; drug1 [label="Zaleplon\n(Hypnotic Agent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; drug2 [label="Ibrutinib\n(Antineoplastic Drug)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Other Biologically\nActive Compounds", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Synthesis"]; intermediate -> drug1 [label="Further\nReaction Steps"]; intermediate -> drug2; intermediate -> other; }

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-pyrazolecarbonitrile, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical Identity

  • IUPAC Name: 5-amino-1H-pyrazole-4-carbonitrile[1]

  • Synonyms: 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole, 3-Aminopyrazole-4-carbonitrile, 5-Amino-4-pyrazolecarbonitrile, NSC 44932[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₄N₄[1]
Molecular Weight 108.10 g/mol [1]
Appearance Tan to white crystalline solid[3]
Melting Point 172-174 °C[4]
Boiling Point ~476.4 °C (predicted)[3]
Solubility Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMF).[3]
CAS Number 16617-46-2

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized below.

SpectroscopyDataReference
IR (Infrared) Major peaks indicative of NH₂, C≡N, and C=C bonds.[5][6]
¹H-NMR Signals corresponding to amine and pyrazole (B372694) ring protons.[5][6]
¹³C-NMR Resonances for the carbon atoms of the pyrazole ring and the nitrile group.[7]
Mass Spectrometry Molecular ion peak (M)⁺ at m/z 108.[2]

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common and efficient method involves the condensation of a malononitrile (B47326) derivative with hydrazine (B178648).

Experimental Protocol: Synthesis from (Ethoxymethylene)malononitrile and Hydrazine Hydrate (B1144303) [4]

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5.0 g, 0.156 mol) dropwise with stirring.

  • Reaction Conditions: Heat the reaction mixture on a steam bath for 30 minutes. A precipitate will begin to form.

  • Crystallization: After heating, cool the mixture to room temperature and then place it in a refrigerator overnight to ensure complete crystallization.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Role in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of this compound have emerged as a promising class of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.[8] The pyrazole scaffold serves as a core structural motif for the design of potent and selective FGFR inhibitors.

FGFR Signaling Pathway Overview

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate cell proliferation, survival, and migration.[8][9][10]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Recruitment & Phosphorylation PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse TF->CellResponse Inhibitor Aminopyrazole Derivatives Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling cascade and the point of intervention for aminopyrazole inhibitors.

References

Solubility Profile of 3-Amino-4-pyrazolecarbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-pyrazolecarbonitrile (CAS No. 16617-46-2), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts and Properties

This compound is a tan crystalline solid with the molecular formula C₄H₄N₄.[1][2] It serves as a vital building block in the synthesis of pharmaceuticals such as the hypnotic agent Zaleplon and the anti-cancer drug Ibrutinib.[1][3] Its molecular structure, featuring both a cyano and an active amino group, dictates its chemical reactivity and physical properties, including its solubility profile.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in the available literature, qualitative descriptions and observations from synthetic procedures provide valuable insights. The compound generally exhibits low solubility in water but is significantly more soluble in alcoholic and polar aprotic organic solvents.[1][3]

The following table summarizes the known solubility characteristics in various organic solvents based on available information.

SolventSolvent TypeReported SolubilityImplied Use in Procedures
WaterProticLow / Sparingly Soluble[1][3]Used for precipitation/washing
EthanolProtic (Alcohol)High[1]Recrystallization, Reaction Medium[1][4]
n-PropanolProtic (Alcohol)SolubleRecrystallization[4]
DioxaneAprotic EtherSolubleRecrystallization, Reaction Medium[4]
Dimethylformamide (DMF)Polar AproticSoluble[3]---
BenzeneNon-polar AromaticSolubleCrystallization[4]

Experimental Protocols

Detailed experimental protocols for determining the precise solubility of this compound are not explicitly detailed in the provided literature. However, a standard laboratory method for determining the solubility of a solid organic compound like this compound in an organic solvent is the isothermal shake-flask method.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

  • Preparation:

    • Ensure the this compound is a pure, dry, crystalline solid.

    • Select a range of high-purity organic solvents of interest.

    • Prepare a series of vials or flasks for each solvent to be tested.

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature water bath or incubator equipped with a shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

    • After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

    • Transfer the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent if necessary for analysis.

    • Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

    • Calculate the solubility in units such as g/L or mol/L.

  • Data Reporting:

    • Report the solubility value as the average of multiple replicates for each solvent at the specified temperature.

Visualizing Key Processes

To aid in understanding the context in which the solubility of this compound is relevant, the following diagrams illustrate key workflows.

G cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product A Ethoxymethylenemalononitrile D Add Hydrazine Hydrate to Ethanolic Solution A->D B Hydrazine Hydrate B->D C Ethanol C->D E Heat on Steam Bath (30 min) D->E F Cool & Crystallize E->F G Filter & Wash with Cold Ethanol F->G H This compound G->H

Caption: Synthesis workflow for this compound.

G cluster_setup Setup cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant via syringe with filter C->D E Analyze concentration (e.g., HPLC) D->E F Calculate Solubility (g/L or mol/L) E->F

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 3-Amino-4-pyrazolecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-amino-4-pyrazolecarbonitrile (B13945), a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, chemists, and quality control specialists in the fields of medicinal chemistry and drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition and a representative synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: NMR Spectroscopic Data for this compound
Nucleus Chemical Shift (δ) ppm Solvent
¹H NMRData not available-
¹³C NMRData not availableDMSO-d6
Table 2: IR Spectroscopic Data for this compound
Functional Group Vibrational Frequency (cm⁻¹) Reference
N-H Stretch (NH₂)3348, 3303[2]
N-H Stretch (NH)3193[2]
C≡N Stretch2230[2]
Table 3: Mass Spectrometry Data for this compound
Technique m/z Interpretation Reference
Electron Ionization (EI)108[M]⁺[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra of pyrazole (B372694) derivatives are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the Potassium Bromide (KBr) pellet method.[4][5][6][7]

  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[4]

    • The mixture is thoroughly ground to a fine, homogeneous powder.

    • The powdered mixture is then transferred to a pellet-forming die.

  • Pellet Formation: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra for small molecules like this compound are typically acquired using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).[8][9]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This method provides a characteristic fragmentation pattern that can be used for structural elucidation.[8]

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. This is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Malononitrile, Hydrazine) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Prep ir IR Spectroscopy product->ir Sample Prep ms Mass Spectrometry product->ms Sample Prep data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Discovery and History of 3-Amino-4-pyrazolecarbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-pyrazolecarbonitrile, a pivotal heterocyclic intermediate, has played a significant role in the landscape of modern medicinal chemistry. Its discovery and subsequent development have paved the way for the synthesis of a multitude of pharmacologically active compounds, most notably the sedative-hypnotic agent Zaleplon and the anti-cancer drug Ibrutinib. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of the signaling pathways of drugs derived from it, offering a critical resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (CAS No. 16617-46-2), also known as 5-amino-1H-pyrazole-4-carbonitrile, is a tan crystalline solid that has emerged as a crucial building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyrazole (B372694) ring substituted with both an amino and a cyano group, provides a versatile scaffold for the construction of complex heterocyclic systems.[1] The inherent reactivity of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse bioactive molecules.[1] This guide delves into the historical context of its discovery and highlights its journey from a laboratory chemical to a key starting material in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and process development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₄N₄[2][3]
Molecular Weight 108.10 g/mol [2][4]
Melting Point 172-174 °C[1][2]
Boiling Point ~476.4 °C (predicted)[5]
Appearance Tan Crystalline Solid[1]
Solubility Low in water; Soluble in alcoholic organic solvents and polar aprotic solvents (e.g., DMF)[1][5]
Purity ≥97% (commercially available)[2]

Key Synthetic Methodologies

The synthesis of this compound has been approached through several routes. The most common and well-established methods are detailed below, providing researchers with a practical guide to its preparation.

Synthesis from Ethoxymethylenemalononitrile and Hydrazine (B178648) Hydrate (B1144303)

This is a widely cited and efficient method for the preparation of this compound.[1]

Experimental Protocol:

  • To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise.[1]

  • Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.[1]

  • After heating, transfer the reaction mixture to a refrigerator and allow it to crystallize overnight.[1]

  • Collect the white solid product by filtration.[1]

  • Wash the collected solid with a small amount of pre-cooled ethanol.[1]

  • Dry the product to obtain 5-amino-1H-pyrazole-4-carbonitrile.[1]

Expected Yield: 86% (3.05 g).[1] Melting Point: 168-170 °C.[1]

Alternative Synthetic Routes

While the above method is prevalent, other synthetic strategies have also been reported. One such method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate.[6] Another approach describes a one-pot synthesis from malononitrile (B47326) and triethyl orthoformate, followed by reaction with hydrazine hydrate.[1] These alternative routes can be valuable depending on the availability of starting materials and desired scale of synthesis.

Role in Drug Development: Zaleplon and Ibrutinib

The significance of this compound in drug development is exemplified by its use as a key intermediate in the synthesis of Zaleplon and Ibrutinib.[1]

Zaleplon: A Sedative-Hypnotic Agent

Zaleplon is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[7] It acts as a selective agonist at the benzodiazepine (B76468) site of the GABA-A receptor, primarily targeting the α1 subunit, which enhances the inhibitory effects of GABA in the brain, leading to sedation.[8][9][10]

Signaling Pathway of Zaleplon:

Zaleplon_Pathway Zaleplon Zaleplon GABA_A_Receptor GABA-A Receptor (α1 subunit) Zaleplon->GABA_A_Receptor Binds to α1 subunit Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- influx Sedation Sedation Neuronal_Hyperpolarization->Sedation Leads to

Mechanism of action of Zaleplon.
Ibrutinib: A Targeted Cancer Therapy

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11][12] By blocking BTK, Ibrutinib disrupts the survival and proliferation signals in malignant B-cells, making it an effective treatment for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[13][14]

Signaling Pathway of Ibrutinib:

Ibrutinib_Pathway cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (AKT, NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Ibrutinib's inhibition of the BCR signaling pathway.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis of Zaleplon and an intermediate for Ibrutinib, starting from this compound.

Experimental Workflow: Synthesis of Zaleplon

Zaleplon_Synthesis_Workflow start Starting Materials step1 This compound N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide start->step1 step2 Reaction in Hydrochloric Acid step1:f0->step2 step1:f1->step2 step3 Cyclization step2->step3 product Zaleplon step3->product

A generalized workflow for the synthesis of Zaleplon.

Experimental Workflow: Synthesis of an Ibrutinib Intermediate

Ibrutinib_Intermediate_Synthesis_Workflow start Starting Material step1 5-Amino-4-cyanopyrazole (this compound) start->step1 step2 Condensation with Formamide step1->step2 intermediate1 4-Amino-1H-pyrazolo[3,4-d]pyrimidine step2->intermediate1 step3 Bromination intermediate1->step3 intermediate2 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine step3->intermediate2 step4 Stille Coupling with (4-phenoxyphenyl)stannane intermediate2->step4 product 4-Amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidine (Ibrutinib Intermediate) step4->product

Workflow for an Ibrutinib intermediate synthesis.

Conclusion

This compound stands as a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. Its straightforward synthesis and reactive functional groups have enabled the development of life-changing therapeutics. This guide has provided a detailed overview of its discovery, properties, and synthetic protocols, along with a clear visualization of its application in the synthesis of Zaleplon and Ibrutinib and their respective mechanisms of action. It is hoped that this comprehensive resource will serve as a valuable tool for researchers and professionals dedicated to the ongoing pursuit of novel and effective pharmaceuticals.

References

Tautomerism in Aminopyrazole Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole carbonitrile derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their biological activity is intrinsically linked to their molecular structure, a key aspect of which is tautomerism. This technical guide provides an in-depth exploration of the tautomeric phenomena in these derivatives. It covers the synthesis, structural elucidation, and the dynamic equilibrium between the principal tautomeric forms. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are provided, alongside a compilation of quantitative data to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers actively engaged in the design and development of novel therapeutics based on the aminopyrazole carbonitrile scaffold.

Introduction to Tautomerism in Aminopyrazole Carbonitriles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in the study of aminopyrazole carbonitrile derivatives. The most prevalent form of tautomerism in these compounds is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. For a generic 3(5)-amino-4-cyanopyrazole, this equilibrium exists between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately its interaction with biological targets. Factors influencing the tautomeric preference include the nature of substituents, the solvent, temperature, and the physical state (solution or solid). A thorough understanding and ability to characterize this tautomeric landscape are therefore indispensable for rational drug design.

Synthesis of Aminopyrazole Carbonitrile Derivatives

The synthesis of 3(5)-aminopyrazole-4-carbonitriles is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound containing a nitrile group.

General Synthesis of 3(5)-Amino-4-cyanopyrazole

A widely employed method involves the reaction of malononitrile (B47326) with a source of hydrazine. The reaction proceeds via the formation of an intermediate which then undergoes cyclization.

Characterization of Tautomeric Forms

A multi-pronged approach employing spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric forms of aminopyrazole carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. By analyzing chemical shifts and signal integrations, the relative populations of the different tautomers can be determined. In many common solvents, the proton exchange between the tautomers is rapid on the NMR timescale, resulting in averaged signals. However, in polar aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6), the exchange can be slowed, allowing for the observation of distinct signals for each tautomer.[1]

Solid-state NMR, particularly cross-polarization magic-angle spinning (CP/MAS) 13C NMR, is invaluable for determining the tautomeric form present in the solid state.[1] In the solid phase, the tautomeric equilibrium is frozen, allowing for the direct observation of the predominant tautomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive evidence of the tautomeric form present in the crystalline solid state. By elucidating the precise atomic positions, it can unambiguously identify the location of the mobile proton and the geometry of the molecule. This technique has consistently shown that the 3-amino tautomer is frequently the preferred form in the solid state for many aminopyrazole derivatives.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers. These calculations can provide insights into the intrinsic stability of the tautomers in the gas phase and can also model the effects of solvation. The B3LYP functional with a 6-31G** or higher basis set is commonly used for these predictions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the tautomerism of aminopyrazole carbonitrile derivatives, compiled from various research findings.

Table 1: Computationally Determined Relative Stabilities of 3(5)-Aminopyrazole Tautomers

Substituent at C4Favored Tautomer (in silico)Energy Difference (kJ/mol)Computational Method
H3-amino10.7DFT (B3LYP)/6-311++G(d,p)[1]
Cyano5-amino (in DMSO)Not specifiedAb initio (B3LYP/6-31G)[1]
Thiocyanato5-amino (in DMSO)Not specifiedAb initio (B3LYP/6-31G)[1]
Methoxy3-amino (in DMSO)Not specifiedAb initio (B3LYP/6-31G**)[1]

Table 2: Qualitative Tautomeric Preference in Solution (NMR)

CompoundSolventPredominant Tautomer
4-Cyano-3(5)-aminopyrazoleDMSO-d65-amino[1]
4-Thiocyanato-3(5)-aminopyrazoleDMSO-d65-amino[1]
4-Methoxy-3(5)-aminopyrazoleDMSO-d63-amino[1]

Experimental Protocols

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve malononitrile in a suitable solvent such as ethanol (B145695).

  • Addition of Base: Add a solution of sodium ethoxide in ethanol to the malononitrile solution dropwise at room temperature.

  • Addition of Hydrazine Source: Slowly add hydrazine hydrate (B1144303) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The product may precipitate out of solution.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Solution NMR Spectroscopy for Tautomer Ratio Determination
  • Sample Preparation: Prepare a solution of the aminopyrazole carbonitrile derivative in DMSO-d6 at a concentration of approximately 5-10 mg/mL.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • Ensure the spectral width is sufficient to cover all expected signals.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the distinct signals corresponding to the 3-amino and 5-amino tautomers. Key diagnostic signals are often the C5-H proton in the ¹H NMR spectrum and the chemical shifts of the pyrazole ring carbons in the ¹³C NMR spectrum.

    • Integrate the signals corresponding to each tautomer.

    • Calculate the tautomeric ratio from the integration values.

Solid-State (CP/MAS) ¹³C NMR Spectroscopy
  • Sample Preparation: Pack the solid, powdered aminopyrazole carbonitrile derivative into a zirconia rotor.

  • NMR Data Acquisition:

    • Perform the CP/MAS experiment on a solid-state NMR spectrometer.

    • Use a suitable contact time (e.g., 1-5 ms) and a recycle delay that allows for full relaxation.

    • Spin the sample at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions.

  • Data Analysis:

    • Identify the chemical shifts of the carbon atoms in the pyrazole ring.

    • Compare the observed chemical shifts with those predicted by computational methods for each tautomer to assign the predominant solid-state form.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the aminopyrazole carbonitrile derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, including the position of the tautomeric proton.

Computational Modeling of Tautomer Stability
  • Structure Preparation: Build the 3D structures of both the 3-amino and 5-amino tautomers using a molecular modeling software package.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using DFT with the B3LYP functional and the 6-31G** basis set.

    • Confirm that the optimized structures correspond to energy minima by ensuring the absence of imaginary frequencies.

  • Solvation Effects (Optional):

    • To model the effect of a solvent, perform the geometry optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO).

  • Data Analysis:

    • Calculate the relative energy difference between the two tautomers to predict the more stable form.

Visualizations

Caption: Annular tautomeric equilibrium in 3(5)-amino-4-cyanopyrazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Tautomer Characterization Start Starting Materials (e.g., Malononitrile, Hydrazine) Synthesis Chemical Synthesis Start->Synthesis Crude Crude Aminopyrazole Carbonitrile Synthesis->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Solution_NMR Solution NMR (DMSO-d6) Purification->Solution_NMR Solid_State_NMR Solid-State NMR (CP/MAS) Purification->Solid_State_NMR XRay X-ray Crystallography Purification->XRay Computational Computational Modeling (DFT) Purification->Computational Tautomer_Ratio Tautomer Ratio (in solution) Solution_NMR->Tautomer_Ratio Solid_Form Predominant Solid Form Solid_State_NMR->Solid_Form XRay->Solid_Form Relative_Stability Relative Stability (in silico) Computational->Relative_Stability

Caption: Workflow for the synthesis and tautomeric characterization.

Conclusion

The tautomeric behavior of aminopyrazole carbonitrile derivatives is a critical aspect that governs their chemical and biological properties. A comprehensive characterization of the tautomeric equilibrium requires a synergistic approach that combines synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently navigate the complexities of tautomerism in this important class of compounds, ultimately aiding in the development of more effective and targeted therapeutics.

References

The Versatility of 3-Amino-4-pyrazolecarbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 3-Amino-4-pyrazolecarbonitrile (B13945) as a Pivotal Building Block in Modern Organic and Medicinal Chemistry.

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of fused pyrazole (B372694) ring systems. Its unique molecular architecture, featuring a vicinal amino and cyano group on a pyrazole scaffold, provides a versatile platform for constructing complex molecules with significant biological activities. This technical guide elucidates the synthesis, reactivity, and application of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors in drug discovery. The demand for this versatile building block is underscored by its utility in the synthesis of pharmaceutical intermediates for drugs like Ibrutinib and Zaleplon[1].

Synthesis of this compound and Its Derivatives

The preparation of this compound and its substituted analogs can be achieved through several synthetic routes. A common and efficient method involves the condensation of a suitable precursor with hydrazine (B178648) hydrate[2][3][4][5].

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[3][4]

This protocol describes a two-step synthesis starting from 3-oxo-3-phenylpropanenitrile.

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile

  • To a solution of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) in an appropriate solvent, add trichloroacetonitrile (B146778) (1.44 g, 10 mmol).

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then poured into water, and the resulting solid is collected by filtration and crystallized from ethanol (B145695).

  • Yield: 82% (2.36 g)[3].

  • Melting Point: 182-184 °C[3].

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • To the product from Step 1 (2.89 g, 10 mmol), excess hydrazine hydrate (B1144303) (3 mL) is added, and the mixture is stirred for 3 minutes, resulting in an exothermic reaction[3].

  • The intermediate hydrazino-propenenitrile is formed.

  • This intermediate (10 mmol) is then refluxed in dioxane (20 mL) for 30 minutes[4].

  • Upon cooling to room temperature, the product crystallizes.

  • The crystals are collected by filtration and can be recrystallized from dioxane.

  • Yield: 93% (1.71 g)[3].

  • Melting Point: 200-202 °C[3].

CompoundMolecular FormulaYield (%)Melting Point (°C)Spectroscopic Data
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrileC₁₁H₇Cl₃N₂O82182-184IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO)
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄93200-202IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

Reactivity and Application in the Synthesis of Fused Heterocycles

The strategic placement of the amino and cyano groups in this compound allows for a variety of cyclocondensation reactions to form fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These scaffolds are of immense interest in medicinal chemistry due to their structural similarity to purines, enabling them to act as ATP-competitive inhibitors of kinases[6].

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are readily synthesized by the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents[4][7]. The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the pyrazole onto one of the carbonyl groups, followed by cyclization and dehydration.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine[8]
  • A mixture of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1.62 g, 10 mmol) and 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (B177297) (an enaminone of a diketone) (1.95 g, 10 mmol) in acetic acid (20 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The product is washed with ethanol and dried.

  • Yields for similar reactions are generally high.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the isomeric pyrazolo[3,4-d]pyrimidine core often involves the reaction of this compound with one-carbon electrophiles such as formamide (B127407), formic acid, or triethyl orthoformate, followed by cyclization[8][9]. This scaffold is particularly prevalent in the development of kinase inhibitors.

Experimental Protocol: General Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
  • A mixture of 3-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and ethanol and then dried to afford the desired product.

  • This straightforward, one-step synthesis provides a key intermediate for a wide range of kinase inhibitors.

Application in Medicinal Chemistry: A Hub for Kinase Inhibitors

Derivatives of this compound, particularly the pyrazolo[3,4-d]pyrimidine scaffold, have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases, making kinase inhibitors a major class of therapeutic agents[6].

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity[6].

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is depicted below.

G A This compound B Cyclization with One-Carbon Electrophile (e.g., Formamide) A->B C 1H-Pyrazolo[3,4-d]pyrimidin-4-amine B->C D Halogenation (e.g., POCl3) C->D E 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine D->E F Nucleophilic Aromatic Substitution (with various amines) E->F G Diverse Library of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors F->G FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 PI3K PI3K FGFR_dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine FGFR Inhibitor Inhibitor->FGFR_dimer Inhibits EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR_dimer Inhibits BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding Activates BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB Signaling IP3_DAG->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation B-Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine BTK Inhibitor Inhibitor->BTK Inhibits Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor/ Integrin Receptors Src Src Receptor->Src Activates FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration & Survival FAK->Cell_Processes Transcription Gene Transcription RAS_MAPK->Transcription STAT3->Transcription Transcription->Cell_Processes Inhibitor Pyrazolo[3,4-d]pyrimidine Src Inhibitor Inhibitor->Src Inhibits p38_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Signals (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inflammation Inflammation & Apoptosis Gene_Expression->Inflammation Inhibitor Pyrazolo[3,4-d]pyrimidine p38 Inhibitor Inhibitor->p38 Inhibits

References

The Aminopyrazole Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole nucleus represents a cornerstone privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its inherent ability to form multiple hydrogen bonds, coupled with synthetic tractability, has established it as a critical building block in the design of targeted inhibitors, particularly against protein kinases. This guide provides a comprehensive overview of the research applications of aminopyrazole scaffolds, focusing on their role in oncology and inflammatory diseases, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Aminopyrazole Scaffolds

Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an exocyclic amino group. The position of this amino group (C3, C4, or C5) significantly influences the molecule's physicochemical properties and its interaction with biological targets.[1][2] The pyrazole (B372694) core acts as a bioisostere for adenine, enabling compounds to function as ATP-competitive inhibitors for a vast array of enzymes, most notably protein kinases.[3] This mimicry allows aminopyrazole derivatives to form a characteristic triad (B1167595) of hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent and selective inhibition.[4] Numerous drugs and clinical candidates, such as the Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib (B8146385) and the multi-CDK inhibitor AT7519, feature this remarkable scaffold.[5][6]

Applications in Oncology: Targeting Protein Kinases

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention. Aminopyrazole-based inhibitors have been successfully developed against several key kinase families implicated in tumor growth, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their aberrant activity is common in many cancers. Aminopyrazole derivatives have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in tumor cells.

AT7519 , a 3-aminopyrazole (B16455) derivative, is a potent inhibitor of multiple CDKs.[2][4] Its activity against CDKs 1, 2, 5, and 9 leads to the dephosphorylation of the retinoblastoma protein (pRb) and inhibition of transcription, contributing to its anti-proliferative effects.[7][8]

Table 1: Inhibitory Activity of AT7519 Against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK2/cyclin E29
CDK4/cyclin D1100
CDK5/p25<10
CDK6/cyclin D3170
CDK9/cyclin T1<10
Data sourced from MedchemExpress and Selleck Chemicals.[2][4]

The general mechanism of CDK2 inhibition involves blocking the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby halting the cell's progression from the G1 to the S phase of the cell cycle.

CDK2_Rb_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes AT7519 Aminopyrazole Inhibitor (e.g., AT7519) AT7519->CyclinD_CDK46 inhibits AT7519->CyclinE_CDK2 inhibits pRb_E2F pRb-E2F Complex JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activates Cytokine Cytokine Cytokine->Receptor 1. Binds JAK->JAK Trans- phosphorylation STAT STAT JAK->STAT 3. Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerizes Nucleus Nucleus STAT_dimer->Nucleus 5. Translocates Gene Gene Transcription Nucleus->Gene 6. Regulates Gandotinib Aminopyrazole Inhibitor Gandotinib->JAK inhibits FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K PI3K FRS2->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminopyrazole FGFR Inhibitor Inhibitor->FGFR inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op Iterative Chemistry & Biology Lead_Op->Hit_to_Lead Preclinical Preclinical Candidate Selection Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

In-Depth Technical Guide: Safety and Handling of 3-Amino-4-pyrazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Amino-4-pyrazolecarbonitrile (CAS No. 16617-46-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, potential hazards, safe handling procedures, experimental protocols, and its role as a building block in the development of drugs such as Zaleplon and Ibrutinib.

Chemical and Physical Properties

This compound is a solid, typically appearing as an amber, tan, or white to light yellow crystalline powder[1][2][3]. It is sparingly soluble in water but shows greater solubility in polar aprotic solvents like DMF and alcoholic organic solvents[2][3].

PropertyValueReference
Molecular Formula C4H4N4[4]
Molecular Weight 108.10 g/mol [2][4]
Melting Point 172 - 176 °C (341.6 - 348.8 °F)[1][2]
Boiling Point Approximately 476.4°C[2]
Appearance Amber, Tan, or White to light yellow crystalline powder[1][2][3]
Solubility Sparingly soluble in water; more soluble in polar aprotic solvents (e.g., DMF) and alcoholic organic solvents.[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[1]

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][4]

Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1][4]

  • Response: In case of skin or eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth. Seek medical attention if you feel unwell or if irritation persists.[1][4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

Synthesis of this compound

A general procedure for the synthesis of this compound from 2-(ethoxymethylene)malononitrile is as follows:

  • Slowly add hydrazine (B178648) hydrate (B1144303) (0.156 mol) dropwise to a solution of 2-(ethoxymethylene)malononitrile (0.070 mol) in ethanol.

  • Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.

  • Transfer the reaction mixture to a refrigerator and leave it overnight to allow for complete crystallization.

  • Collect the white solid product by filtration.

  • Wash the collected solid with a small amount of pre-cooled ethanol.

  • The final product is this compound.[3]

Preparation of Solutions

Given its solubility profile, polar aprotic solvents such as DMF or alcoholic organic solvents are recommended for preparing solutions of this compound.

  • Under a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Slowly add the powder to the chosen solvent in an appropriate container, stirring continuously to aid dissolution.

  • If necessary, gentle heating may be applied to facilitate dissolution, but be mindful of the solvent's flashpoint and the compound's stability.

  • Store the prepared solution in a tightly sealed container, protected from light, and at the recommended temperature (e.g., -20°C for one month or -80°C for six months for solutions in solvent).[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1]

Role in Drug Development and Associated Signaling Pathways

This compound serves as a crucial building block in the synthesis of several pharmaceutical agents, including the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.[3]

Zaleplon and the GABA-A Receptor Signaling Pathway

Zaleplon is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[5] Its mechanism of action involves modulating the gamma-aminobutyric acid (GABA) type A receptor complex, the primary inhibitory neurotransmitter system in the brain.[5][6] Zaleplon binds selectively to the alpha-1 subunit of the GABA-A receptor, enhancing the receptor's affinity for GABA.[6] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a sedative effect.[6]

Zaleplon_Mechanism Zaleplon Zaleplon GABA_A GABA-A Receptor (α1 subunit) Zaleplon->GABA_A Binds to Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Activates GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in Ibrutinib_Mechanism cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates AKT AKT BTK->AKT Activates NFkB NF-κB BTK->NFkB Activates Proliferation Cell Proliferation & Survival PLCg2->Proliferation AKT->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

References

Methodological & Application

synthesis of 3-Amino-4-pyrazolecarbonitrile from ethoxymethylenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Amino-4-pyrazolecarbonitrile

Introduction

This compound (CAS No: 16617-46-2) is a pivotal chemical intermediate in the field of medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring both a cyano group and an active amino unit, makes it a versatile building block for the synthesis of various heterocyclic compounds.[1][3] Notably, it serves as a crucial precursor in the manufacturing of several active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of the hypnotic agent Zaleplon and the antineoplastic drug Ibrutinib.[1][2] The efficient synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

Reaction Principle

The synthesis involves a condensation reaction between ethoxymethylenemalononitrile (B14416) and hydrazine (B178648) hydrate (B1144303).[4][5] In this process, the hydrazine acts as a dinucleophile. The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon of the ethoxymethylene group, followed by an intramolecular cyclization to form the pyrazole (B372694) ring. The ethoxy group is eliminated during this process.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale and hydrazine hydrate.[1]

Materials and Equipment
  • Reagents:

    • 2-(Ethoxymethylene)malononitrile (EMMN)

    • Hydrazine hydrate

    • Ethanol (B145695) (absolute)

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Steam bath or heating mantle

    • Magnetic stirrer and stir bar

    • Beaker

    • Büchner funnel and filter flask

    • Vacuum source

    • Refrigerator or ice bath

    • Melting point apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in an appropriate volume of ethanol.

  • Addition of Hydrazine: While stirring the ethanol solution, slowly add 5.0 g (0.156 mol) of hydrazine hydrate dropwise from the dropping funnel. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture using a steam bath for approximately 30 minutes. A white precipitate should begin to form during this time.[1]

  • Crystallization: Once the heating is complete, transfer the reaction mixture to a refrigerator and leave it overnight to ensure complete crystallization of the product.[1]

  • Isolation of Product: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate with a small amount of pre-chilled ethanol to remove any unreacted starting materials or impurities.[1]

  • Drying: Dry the final product, this compound, under vacuum or in a desiccator.

Characterization
  • Appearance: White crystalline solid.[1]

  • Melting Point: 168-170 °C (literature value).[1] Another reported range is 172-174 °C.[1][6]

  • Solubility: Low solubility in water, but higher solubility in alcoholic organic solvents like ethanol and methanol.[1][6]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol described.

ParameterValueReference
Reactants
Ethoxymethylenemalononitrile8.64 g (0.070 mol)[1]
Hydrazine Hydrate5.0 g (0.156 mol)[1]
Solvent
EthanolSufficient volume for dissolution[1]
Reaction Conditions
TemperatureHeating on steam bath, then cooling[1]
Time30 minutes heating, overnight cool[1]
Product
Compound NameThis compound[1]
Theoretical Yield~7.57 g
Actual Yield (Example)3.05 g (86%)[1]
Melting Point168-170 °C / 172-174 °C[1]

Visualizations

Reaction Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation dissolve Dissolve EMMN in Ethanol add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine heat Heat on Steam Bath (30 min) add_hydrazine->heat cool Cool Overnight (Crystallization) heat->cool filter_product Vacuum Filtration cool->filter_product wash Wash with Cold Ethanol filter_product->wash dry Dry Product wash->dry end end dry->end Final Product reaction_mechanism reactant1 Ethoxymethylenemalononitrile intermediate1 Nucleophilic Attack (Intermediate A) reactant1->intermediate1 + H2N-NH2 reactant2 Hydrazine (H2N-NH2) reactant2->intermediate1 intermediate2 Intramolecular Cyclization (Intermediate B) intermediate1->intermediate2 - EtOH product This compound intermediate2->product Tautomerization

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminopyrazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery and development.[1][2][3] Their inherent ability to act as versatile building blocks stems from the presence of multiple reactive sites, enabling the synthesis of a wide array of fused heterocyclic systems.[3][4] This document provides detailed application notes and standardized protocols for the efficient one-pot synthesis of substituted 3-aminopyrazoles, focusing on methodologies that offer high yields, operational simplicity, and atom economy. The protocols described herein are intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Synthetic Strategies Overview

The one-pot synthesis of 3-aminopyrazoles can be broadly categorized into several effective strategies. The most prominent among these are the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazines, and various multi-component reactions.[3][5] These methods are often amenable to green chemistry approaches, including microwave and ultrasound-assisted techniques, which can significantly reduce reaction times and improve overall efficiency.[6][7][8][9][10][11]

A general reaction scheme for the synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazines is depicted below. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield the desired pyrazole (B372694) ring.[5]

G reagents β-Ketonitrile + Hydrazine (B178648) intermediate Hydrazone Intermediate reagents->intermediate Condensation product 3-Aminopyrazole (B16455) intermediate->product Intramolecular Cyclization

Caption: General reaction pathway for 3-aminopyrazole synthesis.

Key Synthetic Protocols

This section details three distinct and reliable one-pot protocols for the synthesis of substituted 3-aminopyrazoles. Each protocol is accompanied by a table summarizing key reaction parameters and a detailed experimental procedure.

Protocol 1: Condensation of β-Ketonitriles with Hydrazine Hydrate (B1144303)

This classical and widely used method involves the direct condensation of a β-ketonitrile with hydrazine hydrate.[5] The reaction can be performed under neutral or acidic conditions and is often accelerated by microwave irradiation.[5]

Table 1: Reaction Parameters for the Synthesis of 3-Aminopyrazoles from β-Ketonitriles.

Entryβ-Ketonitrile (R1, R2)HydrazineConditionsTimeYield (%)Reference
1R1=Ph, R2=HHydrazine HydrateEtOH, reflux1-16 h80-95[5]
2R1=Me, R2=HHydrazine HydrateEtOH, reflux1-16 h75-90[5]
3R1=Ph, R2=HHydrazine HydrateMW, EtOH, 100 °C10 min92[5]
4R1=Ph, R2=HPhenylhydrazineAcOH, Toluene, MW10 min90 (5-amino isomer)[5]
5R1=Ph, R2=HPhenylhydrazineEtONa, EtOH, MW10 min85 (3-amino isomer)[5]

Experimental Protocol (Conventional Heating):

  • To a solution of the β-ketonitrile (1.0 eq) in ethanol (B145695) (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-aminopyrazole.

Experimental Protocol (Microwave Irradiation):

  • In a microwave-safe vial, combine the β-ketonitrile (1.0 eq), hydrazine hydrate (1.2 eq), and ethanol (5 mL/mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (e.g., 100 °C for 10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A β-Ketonitrile D Combine Reagents A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E Heating (Reflux or Microwave) D->E F Cool to Room Temperature E->F G Isolate Crude Product (Filtration or Concentration) F->G H Recrystallization G->H I Pure 3-Aminopyrazole H->I

Caption: Workflow for Protocol 1.

Protocol 2: Three-Component Synthesis via Iodine-Mediated Cyclization

This modern approach utilizes a one-pot, three-component reaction of hydrazine hydrate, an isothiocyanate, and an active methylene (B1212753) compound (e.g., ethyl acetoacetate) mediated by iodine.[1] This method allows for the efficient construction of multi-substituted aminopyrazoles.[1]

Table 2: Reaction Parameters for the Iodine-Mediated Three-Component Synthesis.

EntryIsothiocyanateActive Methylene Cmpd.CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl isothiocyanateEthyl acetoacetateI2EthanolReflux285[1]
24-Chlorophenyl isothiocyanateEthyl acetoacetateI2EthanolReflux2.582[1]
34-Methylphenyl isothiocyanateEthyl acetoacetateI2EthanolReflux288[1]
4Phenyl isothiocyanateMalononitrile (B47326)I2EthanolReflux1.590[1]

Experimental Protocol:

  • To a stirred solution of the active methylene compound (1.0 mmol) and the isothiocyanate (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of iodine (10 mol%).

  • Reflux the reaction mixture for the time specified in Table 2, monitoring by TLC.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel.

G start Start reagents Combine: - Hydrazine Hydrate - Isothiocyanate - Active Methylene Compound - Iodine (catalyst) - Ethanol (solvent) start->reagents reaction Reflux Reaction Mixture reagents->reaction workup Cool and Isolate Product (Filtration or Chromatography) reaction->workup end Pure Substituted 3-Aminopyrazole workup->end

Caption: Workflow for Protocol 2.

Protocol 3: Ultrasound-Assisted Three-Component Synthesis

The application of ultrasound irradiation offers a green and efficient alternative for the synthesis of complex pyrazole derivatives.[8][10][11] This protocol describes a one-pot, four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives bearing a pyrazole scaffold under ultrasonic irradiation, which can be adapted for simpler 3-aminopyrazole syntheses.[10] A simplified three-component version is presented below.

Table 3: Reaction Parameters for Ultrasound-Assisted Synthesis.

EntryAldehydeMalononitrileHydrazineSolventTime (min)Yield (%)Reference
1Benzaldehyde1.0 eqPhenylhydrazineEthanol10-1592Adapted from[10][11]
24-Chlorobenzaldehyde1.0 eqPhenylhydrazineEthanol10-1595Adapted from[10][11]
34-Methoxybenzaldehyde1.0 eqPhenylhydrazineEthanol10-1594Adapted from[10][11]

Experimental Protocol:

  • In a suitable flask, mix the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the substituted hydrazine (1.0 mmol) in ethanol (10 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 3.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization.

G A Aldehyde D Combine in Ethanol A->D B Malononitrile B->D C Hydrazine C->D E Ultrasonic Irradiation D->E F Product Precipitation E->F G Filtration & Drying F->G H Pure 3-Aminopyrazole Derivative G->H

Caption: Workflow for Protocol 3.

Conclusion

The one-pot synthesis of substituted 3-aminopyrazoles is a well-established and highly versatile area of synthetic chemistry. The protocols outlined in this document provide researchers with a range of options, from classical thermal methods to modern, green-chemistry-aligned techniques. The choice of method will depend on the specific substitution pattern desired, available equipment, and desired reaction scale. These methodologies are robust and can be readily adapted for the synthesis of a diverse library of 3-aminopyrazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3][4] The synthesis of these valuable heterocyclic compounds has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This green chemistry approach offers substantial advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and the ability to perform reactions under solvent-free or in environmentally benign aqueous media.[5][6][7]

Microwave-assisted synthesis relies on the efficient and uniform heating of the reaction mixture through dielectric heating, which involves the direct interaction of microwaves with polar molecules or ions in the reaction.[7][8] This rapid and homogeneous heating minimizes the formation of side products and simplifies purification processes, making MAOS a highly attractive methodology for the rapid generation of compound libraries in drug discovery and development.[5][9] This document provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, summarizes key reaction data, and illustrates the general workflow.

I. Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones and Hydrazine (B178648) Hydrate (B1144303)

This protocol describes a common and efficient method for synthesizing 1,3,5-trisubstituted pyrazole derivatives through the cyclocondensation of chalcones with hydrazine hydrate under microwave irradiation. This method is notable for its simplicity and the high yields achieved in short reaction times.

Experimental Protocol

Materials:

  • Substituted Chalcone (B49325) (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Glacial Acetic Acid (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol) and glacial acetic acid (5 mL).

  • To this suspension, add hydrazine hydrate (1.2 mmol).

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 300 W for 3-5 minutes. The temperature of the reaction mixture will typically reach 100-120°C.

  • After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Pour the contents of the vial into crushed ice (~20 g).

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product with cold water (2 x 10 mL) to remove any residual acetic acid.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol (B145695) to afford the pure 1,3,5-trisubstituted pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation
EntryChalcone SubstituentHydrazinePower (W)Time (min)Temperature (°C)Yield (%)Reference
14-OCH3Phenylhydrazine (B124118)1505-3010058-75[9]
24-ClPhenylhydrazine1505-3010058-75[9]
34-NO2Phenylhydrazine1505-3010058-75[9]

II. One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This protocol outlines a highly efficient, one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation. This method exemplifies the principles of green chemistry by eliminating the need for a solvent and reducing waste.[10]

Experimental Protocol

Materials:

  • Ethyl Acetoacetate (B1235776) (0.45 mmol)

  • Substituted Phenylhydrazine (0.3 mmol)

  • Substituted Benzaldehyde (B42025) (0.3 mmol)

  • 50 mL round-bottom flask

  • Domestic microwave oven (modified for synthesis) or a commercial microwave synthesizer

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol).

  • Place the flask in the microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[10]

  • After the reaction is complete, allow the flask to cool to room temperature.

  • The resulting solid is the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 4-arylidenepyrazolone derivative.

  • Characterize the purified product using standard analytical methods.

Data Presentation
EntryPhenylhydrazine SubstituentBenzaldehyde SubstituentPower (W)Time (min)Yield (%)Reference
13-NO24-Ethoxy-3-methoxy4201098[10]
24-Cl4-OCH34201095[10]
34-COOH4-Cl4201092[10]
4Unsubstituted4-NO24201088[10]

III. Synthesis of 1-Aryl-1H-pyrazole-5-amines in Aqueous Media

This protocol details the synthesis of 1-aryl-1H-pyrazole-5-amines using a microwave-assisted reaction in an aqueous acidic medium. This method is advantageous due to its use of water as a solvent and its rapid reaction times.[11][12]

Experimental Protocol

Materials:

Procedure:

  • In a 2-5 mL microwave reactor vial containing a stir bar, add the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile or the corresponding α-cyanoketone (2.0 mmol).[11]

  • Add 5 mL of 1 M hydrochloric acid to the vial to achieve a starting reagent concentration of 0.4 M.[11]

  • Seal the vial tightly with a microwave vial cap.

  • Place the vial in the microwave reactor and stir the suspension.

  • Heat the reaction mixture to 150 °C and hold at this temperature for 10-15 minutes under microwave irradiation.[12]

  • After completion, cool the vial to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Basify the solution with 10% sodium hydroxide until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the product with deionized water and dry it.

  • The isolated product is typically pure, with yields ranging from 70-90%.[12] Further purification can be done by recrystallization if necessary.

  • Characterize the final compound using appropriate analytical techniques.

Data Presentation
EntryAryl HydrazineCyano Co-reactantTemperature (°C)Time (min)Yield (%)Reference
14-Fluorophenylhydrazine HCl3-Aminocrotononitrile15010-1570-90[11][12]
2Phenylhydrazine HClα-cyanoketone15010-1570-90[12]
34-Chlorophenylhydrazine HCl3-Aminocrotononitrile15010-1570-90[12]

Visualizations

General Workflow for Microwave-Assisted Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants (e.g., Hydrazine, Diketone) prep2 Add Solvent/Catalyst (or Solvent-free) prep1->prep2 prep3 Seal Microwave Vial prep2->prep3 reaction1 Place Vial in Microwave Reactor prep3->reaction1 reaction2 Set Parameters (Time, Temp, Power) reaction1->reaction2 reaction3 Irradiate reaction2->reaction3 workup1 Cooling reaction3->workup1 workup2 Precipitation/ Extraction workup1->workup2 workup3 Filtration workup2->workup3 workup4 Purification (e.g., Recrystallization) workup3->workup4 analysis1 Characterization (NMR, MS, IR) workup4->analysis1

Caption: General experimental workflow for microwave-assisted pyrazole synthesis.

Logical Relationship of MAOS Advantages

G cluster_advantages Advantages cluster_outcomes Outcomes MAOS Microwave-Assisted Organic Synthesis (MAOS) A Reduced Reaction Time MAOS->A B Increased Yields MAOS->B C Higher Purity MAOS->C D Energy Efficiency MAOS->D O1 Rapid Library Synthesis A->O1 O3 Process Intensification A->O3 B->O1 C->O3 O2 Green Chemistry D->O2

References

Application Notes and Protocols for the Preparation of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their scaffold is prevalent in compounds developed as protein kinase inhibitors for targeted cancer therapy, highlighting their importance in medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, primarily focusing on the versatile and widely used method of cyclocondensation of 3-aminopyrazoles with various 1,3-bielectrophilic reagents.

The synthesis of these bicyclic systems is often achieved through the reaction of a 3-aminopyrazole (B16455) with a suitable 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, or their synthetic equivalents like enaminones and chalcones.[3][4] The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic amino group of the pyrazole (B372694) attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring.[2] The choice of reactants and reaction conditions, including the use of catalysts and microwave irradiation, can significantly influence the reaction's efficiency, regioselectivity, and yield.[5][6]

This guide presents several key methodologies for the preparation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, complete with detailed experimental protocols, tabulated quantitative data for easy comparison, and graphical representations of the reaction pathways and experimental workflows.

General Reaction Scheme

The fundamental approach for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles involves the condensation with a 1,3-bielectrophilic compound. The general reaction is depicted below:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions aminopyrazole 3-Aminopyrazole product Pyrazolo[1,5-a]pyrimidine (B1248293) aminopyrazole->product + dicarbonyl 1,3-Bielectrophile (e.g., β-Diketone, β-Ketoester) dicarbonyl->product conditions Catalyst (Acid or Base) Solvent Heat or Microwave

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Key Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. The following sections detail some of the most common and effective protocols.

Method 1: Condensation with 1,3-Diketones and β-Ketoesters

This is a classical and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines.[7] The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or acetic acid, and can be performed under conventional heating or microwave irradiation.[2][5]

Experimental Protocol: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylpyrazole (B16524) (1.0 mmol) in glacial acetic acid (10 mL).

  • Addition of Reagents: To the solution, add acetylacetone (B45752) (1.2 mmol). If required, a catalytic amount of concentrated sulfuric acid (2-3 drops) can be added.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol (B145695).

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Quantitative Data for Method 1

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundCatalyst/SolventConditionsYield (%)Reference
3-Amino-5-methylpyrazoleAcetylacetoneH₂SO₄/AcOHReflux, 3h85[2]
3-AminopyrazoleEthyl acetoacetateAcOHReflux, 5h78[8]
3-Amino-4-cyanopyrazoleDibenzoylmethaneH₂SO₄/AcOHReflux, 4h92[2]
3-Amino-5-phenylpyrazole1-Phenyl-1,3-butanedioneAcOHMicrowave, 120°C, 15 min90[6]
Method 2: Three-Component Reaction of 3-Aminopyrazoles, Aldehydes, and Sulfoxonium Ylides

This modern approach allows for the efficient one-pot synthesis of diverse pyrazolo[1,5-a]pyrimidines with high yields and short reaction times, often utilizing microwave-assisted heating.[2][5]

Experimental Protocol: Rh(III)-Catalyzed Three-Component Synthesis

  • Reaction Setup: In a microwave process vial, combine the 3-aminopyrazole (0.2 mmol), aldehyde (0.3 mmol), sulfoxonium ylide (0.24 mmol), --INVALID-LINK--₂ (5 mol %), and KOAc (0.4 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (B1671644) (1.0 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 1 hour.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired pyrazolo[1,5-a]pyrimidine.

Quantitative Data for Method 2

3-Aminopyrazole DerivativeAldehydeSulfoxonium YlideYield (%)Reference
3-Amino-4-phenylpyrazoleBenzaldehydeDimethylsulfoxonium methylide85[2]
3-Aminopyrazole4-ChlorobenzaldehydeDimethylsulfoxonium methylide82[2]
3-Amino-5-methylpyrazole2-NaphthaldehydeDimethylsulfoxonium methylide79[2]
3-Amino-4-phenylpyrazoleThiophene-2-carboxaldehydeDimethylsulfoxonium methylide88[2]
Method 3: Microwave-Assisted Synthesis from Isoflavones

Microwave irradiation has been shown to significantly accelerate the reaction between 3-aminopyrazoles and isoflavones, leading to the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines in excellent yields.[9]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vessel, mix the isoflavone (B191592) (1.0 mmol), 3-aminopyrazole (1.5 mmol), and sodium methoxide (B1231860) (2.5 mmol) in methanol (B129727) (20 mL).

  • Reaction: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100 °C) for a short duration (e.g., 10-20 minutes).

  • Work-up: After the reaction is complete, cool the vessel and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data for Method 3

Isoflavone Derivative3-Aminopyrazole DerivativeConditionsYield (%)Reference
7-Isopropoxyisoflavone3-AminopyrazoleMicrowave, 100°C, 15 min92[9]
4',7-Dimethoxyisoflavone3-Amino-5-methylpyrazoleMicrowave, 100°C, 20 min88[9]
Isoflavone3-AminopyrazoleMicrowave, 100°C, 10 min95[9]

Experimental Workflow

The general workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidines is outlined below.

G start Start reactants Combine 3-Aminopyrazole and 1,3-Bielectrophile start->reactants reaction Reaction (Heating or Microwave) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolation (Filtration or Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Signaling Pathway Relevance

Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] For example, they have been shown to inhibit kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

G cluster_pathway Simplified Cell Cycle Signaling cluster_inhibition Inhibition Cyclin_CDK Cyclin/CDK Complex Substrate Substrate Protein (e.g., Rb) Cyclin_CDK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Cyclin_CDK Inhibits

Caption: Inhibition of Cyclin/CDK pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The preparation of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is a robust and versatile area of synthetic organic chemistry with significant implications for drug discovery. The methodologies presented here, from classical condensation reactions to modern three-component and microwave-assisted syntheses, provide researchers with a powerful toolkit to access a wide array of substituted pyrazolo[1,5-a]pyrimidine derivatives. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required efficiency. The provided protocols and data should serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutic agents based on this privileged heterocyclic scaffold.

References

Application Notes and Protocols: 3-Amino-4-pyrazolecarbonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-pyrazolecarbonitrile (B13945) is a highly valuable and versatile building block in modern organic and medicinal chemistry.[1][2] Its unique molecular architecture, featuring adjacent amino and cyano functionalities on a pyrazole (B372694) core, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines, are of significant pharmacological interest, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory properties.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing fused heterocycles with diverse biological activities, including sedative-hypnotic and anxiolytic effects.[6] The synthesis of these compounds from this compound derivatives typically involves cyclocondensation reactions with β-dicarbonyl compounds or their enaminone/enaminonitrile analogues.[7][8]

General Reaction Scheme:

The reaction of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles with bidentate electrophiles like enaminones or enaminonitriles can proceed via two competing pathways, leading to the formation of either 5- or 7-substituted pyrazolo[1,5-a]pyrimidines.[7][9] The regioselectivity of this reaction can often be controlled by the choice of reaction conditions, such as solvent and temperature (conventional heating vs. microwave irradiation).[7][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile condition1 Acetic Acid (Reflux) reactant1->condition1 condition2 Microwave Irradiation (Solvent-free) reactant1->condition2 reactant2 Enaminone / Enaminonitrile reactant2->condition1 reactant2->condition2 product1 Mixture of 5- and 7-substituted pyrazolo[1,5-a]pyrimidines condition1->product1 product2 Regiospecific formation of 5- or 7-substituted isomers condition2->product2

Caption: Synthetic pathways for Pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Microwave-Assisted Synthesis of 7-Aryl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitriles[7]

  • A mixture of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and 3-(dimethylamino)-1-aryl-2-propen-1-one (10 mmol) is prepared.

  • The reaction mixture is subjected to microwave irradiation in a direct beam microwave oven under solvent-free conditions.

  • The irradiation is carried out at a power and for a duration optimized for the specific substrate (e.g., 3-5 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is allowed to cool to room temperature.

  • The resulting solid product is collected and purified by crystallization from an appropriate solvent (e.g., ethanol (B145695) or dioxane) to afford the pure 7-aryl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Quantitative Data
EntryR-group (Aryl)Reaction ConditionsYield (%)Melting Point (°C)Reference
1PhenylAcetic acid, refluxMixture of isomers-[7]
2PhenylMicrowave, solvent-freeGood yield (regiospecific)-[7]
34-ChlorophenylAcetic acid, refluxMixture of isomers-[7]
44-ChlorophenylMicrowave, solvent-freeGood yield (regiospecific)-[7]
52-ThienylAcetic acid, refluxMixture of isomers-[7]
62-ThienylMicrowave, solvent-freeGood yield (regiospecific)-[7]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as purine (B94841) bioisosteres and have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[10] A common synthetic route to this scaffold involves the reaction of this compound with single carbon donors like formamide (B127407) or formic acid.[10]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 This compound Derivative reactant2 Formamide or Formic Acid reactant1->reactant2 Reflux product1 Pyrazolo[3,4-d]pyrimidin-4-amine reactant2->product1 with Formamide product2 Pyrazolo[3,4-d]pyrimidin-4(5H)-one reactant2->product2 with Formic Acid

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-4(5H)-one[11]

  • 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (1.61 g, 5 mmol) is added to 85% formic acid (5 mL).

  • The reaction mixture is heated under reflux for 6 hours.

  • During the reflux, a solid product precipitates out of the solution.

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Quantitative Data
Starting MaterialReagentProductYield (%)Melting Point (°C)Reference
5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrileFormamide/Acetic anhydride4-Aminopyrimidine derivative--
5-Amino-3-substituted-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrilesFormic acid (85%)Pyrazolo[3,4-d]pyrimidine-4(5H)-ones->300[10]
5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrileFormamide3-Methylthio-1-[6-(p-tolyl)pyridazin-3-yl]pyrazolo[3,4-d]pyrimidine-4-amine81275[10]

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is present in numerous compounds with important biological activities, including kinase inhibition and potential applications in the diagnosis of Alzheimer's disease.[11][12] The synthesis of these compounds often involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[11][12]

General Reaction Scheme:

G cluster_reactants Reactants reactant1 3-Aminopyrazole Derivative catalyst ZrCl4 reactant1->catalyst reactant2 α,β-Unsaturated Ketone reactant2->catalyst product Pyrazolo[3,4-b]pyridine catalyst->product DMF/EtOH, 95°C

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[12]

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added as a catalyst.

  • The mixture is vigorously stirred at 95 °C for 16 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Chloroform and water are added to the residue, and the phases are separated.

  • The aqueous phase is extracted twice with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Quantitative Data
R-groupYield (%)Reference
4-(N,N-dimethylamino)-phenyl-28[11]
9-anthryl-13[11]
1-pyrenyl-20[11]

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities by interacting with various cellular signaling pathways. For instance, many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] Inhibition of kinases like Src tyrosine kinase can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, making these compounds promising anticancer agents.[5] Similarly, the anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[13][14]

G cluster_drug Drug Action cluster_pathway Signaling Pathway cluster_cellular Cellular Response drug Pyrazolo[3,4-d]pyrimidine Derivative kinase Protein Kinase (e.g., Src) drug->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream response Inhibition of Cancer Cell Proliferation and Angiogenesis downstream->response

Caption: Kinase inhibition by Pyrazolo[3,4-d]pyrimidines.

This compound stands out as a pivotal precursor in the synthesis of a diverse range of biologically active heterocyclic compounds. The methodologies outlined in these application notes provide researchers and drug development professionals with robust protocols for accessing valuable chemical scaffolds. The ability to modulate reaction conditions to achieve regioselectivity, coupled with the significant therapeutic potential of the resulting products, underscores the continued importance of this compound in the field of medicinal chemistry.

References

Application Notes and Protocols: Synthesis and Biological Significance of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-amino-4-pyrazolecarbonitrile (B13945) and its derivatives with diketones is a cornerstone in the synthesis of pyrazolo[3,4-b]pyridines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to purine (B94841) bases, allowing them to act as potent kinase inhibitors.[1] These compounds have demonstrated a broad range of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral properties. Notably, certain pyrazolo[3,4-b]pyridine derivatives are being investigated as targeted cancer therapeutics, specifically as inhibitors of Tropomyosin receptor kinases (TRKs) and Fibroblast growth factor receptors (FGFRs).[2][3] Dysregulation of these kinase signaling pathways is implicated in the progression of various cancers. Furthermore, novel derivatives have shown potential in the diagnosis of Alzheimer's disease by binding to β-amyloid plaques.[4]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the synthesis of pyrazolo[3,4-b]pyridines. It also includes a visualization of a key signaling pathway targeted by these compounds to aid in understanding their mechanism of action.

Synthetic Methodologies

The primary route for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound (diketone). The reaction can be performed under various conditions, including conventional heating and microwave irradiation, often in the presence of an acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions aminopyrazole This compound product Pyrazolo[3,4-b]pyridine aminopyrazole->product + diketone 1,3-Diketone diketone->product conditions Heat or Microwave Irradiation (Catalyst)

Caption: General reaction for pyrazolo[3,4-b]pyridine synthesis.

The regioselectivity of the reaction with unsymmetrical diketones is a critical consideration, as it can lead to the formation of two different isomers. The outcome is largely dependent on the relative electrophilicity of the two carbonyl groups of the diketone.[1] For instance, in reactions involving 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is a general procedure for the synthesis of pyrazolo[3,4-b]pyridines via a multi-component reaction under conventional heating.

Materials:

Procedure:

  • A mixture of 3-amino-5-methylpyrazole (10 mmol), the desired substituted benzaldehyde (10 mmol), and malononitrile (10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol (B145695), and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

Microwave irradiation offers a more efficient and environmentally friendly approach, often leading to higher yields and shorter reaction times.

Materials:

  • 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole

  • 4-Anisaldehyde

  • p-Substituted β-ketonitrile (e.g., 4-fluorobenzoylacetonitrile)

  • Acetic acid

Procedure:

  • In a microwave-safe vessel, a mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and the p-substituted β-ketonitrile (1 mmol) is suspended in acetic acid (5 mL).

  • The vessel is sealed and subjected to microwave irradiation at a suitable temperature (e.g., 130°C) for a short duration (e.g., 5-10 minutes).[5]

  • After irradiation, the vessel is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative.[6]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[3,4-b]pyridine derivatives as reported in the literature.

Table 1: Conventional Synthesis Conditions and Yields

3-Aminopyrazole DerivativeDiketone/Aldehyde & NitrileSolventCatalystTime (h)Yield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileEnaminoneDioxane-RefluxGood[7]
5-Amino-1-phenylpyrazoleUnsaturated ketone-ZrCl₄-13-28[4]
3-Methyl-1H-pyrazol-5-amineAldehyde, Meldrum's acidPEG-400--Good[8]

Table 2: Microwave-Assisted Synthesis Conditions and Yields

3-Aminopyrazole DerivativeDiketone/Aldehyde & NitrileSolventCatalystTime (min)Yield (%)Reference
5-Amino-1-phenyl-3-methylpyrazoleFormaldehyde, β-diketonesWaterInCl₃-High[5]
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehyde, β-ketonitrilesAcetic Acid-5-10High[6]
3-Amino-5-methylpyrazoleAldehyde, AcetylacetoneWater-100-[9]

Applications in Drug Development

Pyrazolo[3,4-b]pyridines are prominent scaffolds in the design of kinase inhibitors for targeted cancer therapy. Their ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes them effective inhibitors.[10]

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK signaling is vital for the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of tumors. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[3] For example, compound C03 has shown an IC₅₀ value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cancer cell line.[3][11]

The binding of a neurotrophin ligand (like NGF for TRKA) to the extracellular domain of the TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which promote cell proliferation, survival, and differentiation.[12][13] TRK inhibitors compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and inhibiting tumor growth.

TRKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor Shc Shc TRKA->Shc Phosphorylates PLCg PLCγ TRKA->PLCg NGF NGF NGF->TRKA Binds Grb2_SOS Grb2/SOS Shc->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival PLCg->Transcription Promotes Proliferation Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->TRKA Inhibits Autophosphorylation

References

Application Notes and Protocols for Novel Catalytic Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of pyrazole (B372694) derivatives using innovative and sustainable catalytic methods. The following sections highlight the use of novel catalysts, including nanocomposites, nanoparticles, and green catalysts, in efficient, often one-pot, multicomponent reactions.

SnO₂-CeO₂ Nanocomposite Catalyzed Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles

This method offers a sustainable and efficient approach for the synthesis of pyrazole derivatives in an aqueous medium. The recyclable SnO₂-CeO₂ nanocomposite catalyst demonstrates high efficacy under mild reaction conditions.[1][2]

Data Presentation
EntryAldehyde DerivativeTime (min)Yield (%)[1][2]
1Benzaldehyde (B42025)3096
24-Chlorobenzaldehyde3594
34-Methylbenzaldehyde4092
44-Methoxybenzaldehyde4590
54-Nitrobenzaldehyde3095
63-Nitrobenzaldehyde3593
72-Chlorobenzaldehyde4091
8Cinnamaldehyde5088
Experimental Protocol

Catalyst Synthesis (Coprecipitation Method):

  • Dissolve stannous chloride (SnCl₂) and cerium(III) nitrate (B79036) (Ce(NO₃)₃) in distilled water.

  • Add a precipitating agent (e.g., NaOH solution) dropwise under constant stirring until a pH of 10 is reached.

  • Continuously stir the resulting precipitate for 4 hours at room temperature.

  • Filter the precipitate, wash thoroughly with distilled water and then with ethanol (B145695).

  • Dry the solid at 100 °C for 12 hours.

  • Calcinate the dried powder at 500 °C for 4 hours to obtain the SnO₂-CeO₂ nanocomposite.

Pyrazole Synthesis:

  • In a round-bottom flask, combine malononitrile (B47326) (1 mmol), phenylhydrazine (B124118) (1 mmol), a substituted aromatic aldehyde (1 mmol), and the SnO₂-CeO₂ nanocomposite catalyst (0.02 g) in water (10 mL).

  • Stir the reaction mixture at 60 °C for the time specified in the data table.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product and wash it with cold ethanol.

  • The catalyst can be recovered from the aqueous filtrate by simple filtration, washed with water and ethanol, dried, and reused for subsequent reactions.[1][2]

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent malononitrile Malononitrile reaction_mixture Reaction Mixture @ 60°C malononitrile->reaction_mixture phenylhydrazine Phenylhydrazine phenylhydrazine->reaction_mixture aldehyde Aromatic Aldehyde aldehyde->reaction_mixture catalyst SnO₂-CeO₂ Nanocomposite catalyst->reaction_mixture solvent Water solvent->reaction_mixture workup Filtration & Washing reaction_mixture->workup product 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile workup->product catalyst_recovery Catalyst Recovery & Reuse workup->catalyst_recovery

Caption: Workflow for SnO₂-CeO₂ catalyzed pyrazole synthesis.

Heterogeneous Nickel-Based Catalyzed One-Pot Synthesis of Pyrazoles

This protocol outlines a one-pot, three-component synthesis of pyrazole derivatives at room temperature using a recyclable, heterogeneous nickel-based catalyst.[3]

Data Presentation
EntryAcetophenone (B1666503) DerivativeBenzaldehyde DerivativeTime (h)Yield (%)[3]
1AcetophenoneBenzaldehyde392
24-MethylacetophenoneBenzaldehyde3.588
34-ChloroacetophenoneBenzaldehyde390
4Acetophenone4-Chlorobenzaldehyde3.585
5Acetophenone4-Methylbenzaldehyde482
6Acetophenone4-Methoxybenzaldehyde480
Experimental Protocol
  • To a round-bottom flask containing ethanol (10 mL), add the acetophenone derivative (0.1 mol), hydrazine (B178648) (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the benzaldehyde derivative dropwise to the reaction mixture.

  • Continue stirring for the time indicated in the data table at room temperature.

  • Monitor the reaction by TLC.

  • After completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • The catalyst can be washed, dried, and reused for up to seven cycles with minimal loss of activity.[3]

Proposed Catalytic Cycle

G catalyst Ni-based Catalyst acetophenone Acetophenone catalyst->acetophenone activates intermediate_complex Intermediate Complex catalyst->intermediate_complex catalyzes hydrazone Hydrazone Intermediate acetophenone->hydrazone + Hydrazine hydrazine Hydrazine hydrazone->intermediate_complex + Benzaldehyde benzaldehyde Benzaldehyde cyclization Intramolecular Cyclization & Dehydration intermediate_complex->cyclization product Pyrazole Derivative cyclization->product product->catalyst regenerates

Caption: Proposed catalytic cycle for Ni-catalyzed pyrazole synthesis.

Green Synthesis of Pyrazoles using Ammonium (B1175870) Chloride as a Catalyst

This method employs the readily available, inexpensive, and non-toxic ammonium chloride as a green catalyst for the Knorr pyrazole synthesis. The reaction is carried out in ethanol, a renewable solvent, minimizing environmental impact.[4]

Data Presentation
Reactant 1Reactant 2CatalystSolventProductMelting Point (°C)
Hydrazine1,3-Dicarbonyl compound (e.g., Acetylacetone)NH₄ClEthanol3,5-Dimethyl pyrazole106-108

Note: The original source provides a qualitative description rather than a table of varying substrates. The data here is representative of the core reaction described.

Experimental Protocol
  • In a flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone) in ethanol.

  • Add a catalytic amount of ammonium chloride (NH₄Cl).

  • Slowly add hydrazine hydrate (B1144303) to the mixture while stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure pyrazole derivative.

Knorr Pyrazole Synthesis Pathway

G dicarbonyl 1,3-Dicarbonyl mono_adduct Mono-addition Intermediate dicarbonyl->mono_adduct + Hydrazine hydrazine Hydrazine catalyst NH₄Cl (H⁺ source) catalyst->dicarbonyl protonates diamine_intermediate Diamine Intermediate mono_adduct->diamine_intermediate Intramolecular attack cyclization Dehydration & Cyclization diamine_intermediate->cyclization pyrazole Pyrazole Product cyclization->pyrazole pyrazole->catalyst regenerates H⁺

Caption: Knorr synthesis pathway for pyrazoles.

Multi-component Synthesis of Fused Pyrazoles using Sodium Gluconate

This protocol describes an efficient and environmentally friendly one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using sodium gluconate as a biodegradable and renewable organic catalyst.[5]

Data Presentation
EntryAldehydeβ-KetoesterYield (%)[5]
14-ChlorobenzaldehydeEthyl acetoacetate95
24-NitrobenzaldehydeEthyl acetoacetate92
3BenzaldehydeEthyl acetoacetate90
44-MethoxybenzaldehydeEthyl acetoacetate88
54-ChlorobenzaldehydeMethyl acetoacetate93
Experimental Protocol
  • In a reaction vessel, mix the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), hydrazine hydrate (1.2 mmol), and sodium gluconate (15 mol%) in water (5 mL).

  • Stir the mixture at 80 °C for the required time (typically 30-60 minutes).

  • Monitor the reaction completion by TLC.

  • After cooling to room temperature, the solid product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure fused pyrazole product.

Proposed Reaction Mechanism

G aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel arylidene_malononitrile Arylidene Malononitrile knoevenagel->arylidene_malononitrile michael_addition Michael Addition arylidene_malononitrile->michael_addition hydrazine Hydrazine Hydrate pyrazolone_formation Pyrazolone Formation hydrazine->pyrazolone_formation ketoester β-Ketoester ketoester->pyrazolone_formation pyrazolone Pyrazolone Intermediate pyrazolone_formation->pyrazolone pyrazolone->michael_addition cyclization Cyclization & Tautomerization michael_addition->cyclization product Dihydropyrano[2,3-c]pyrazole cyclization->product

Caption: Multi-component reaction pathway for fused pyrazoles.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 3-Amino-4-pyrazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the functionalization of the amino group of 3-amino-4-pyrazolecarbonitrile (B13945), a versatile building block in medicinal chemistry. The protocols outlined below are essential for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

Introduction

This compound is a key intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are analogues of purines and have demonstrated a broad spectrum of biological activities. The reactivity of the C3-amino group allows for diverse chemical transformations, including acylation, alkylation, diazotization, and cyclization reactions. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the key functionalization reactions of the amino group in this compound, providing an overview of reaction conditions and reported yields.

Reaction TypeReagent(s)SolventConditionsProduct TypeYield (%)
Acylation Chloroacetyl chlorideTHF0-5 °C to RT, 2hN-(4-cyano-1H-pyrazol-3-yl)-2-chloroacetamideNot specified
Cyclization Formic acidN/AReflux, 6hPyrazolo[3,4-d]pyrimidin-4(5H)-oneHigh
Cyclization FormamideAcetic anhydrideReflux4-Aminopyrazolo[3,4-d]pyrimidineGood
Cyclization Carbon disulfide, Methyl iodide, KOHDMFRT3-(Methylthio)pyrazolo[3,4-d]pyrimidineNot specified
Diazotization & Azo Coupling NaNO₂, HCl, then active methylene (B1212753) compoundPyridine (B92270)0-5 °CAzo-coupled pyrazoleGood

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the synthesis of an N-acylated derivative, which can serve as a precursor for further modifications.

Synthesis of 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide [1][2]

  • Dissolve 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile (5 mmol) in tetrahydrofuran (B95107) (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (5 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Cyclization to form Pyrazolo[3,4-d]pyrimidines

This is one of the most common and valuable transformations of this compound, leading to a core scaffold found in many kinase inhibitors.

Synthesis of 3-Substituted-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-4(5H)-ones

  • To a 5 mL solution of formic acid (85%), add the respective 5-amino-3-substituted-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (5 mmol).

  • Reflux the mixture for 6 hours.

  • A solid precipitate will form during the reaction.

  • Collect the solid by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 3: Diazotization and Azo Coupling

Diazotization of the amino group followed by coupling with active methylene compounds is a versatile method to introduce azo linkages, which are important chromophores and can also be precursors for further cyclizations.

General Procedure for Diazotization and Azo Coupling [3]

  • Dissolve the aminopyrazole derivative in a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to effect diazotization, forming the corresponding diazonium salt.

  • In a separate flask, dissolve the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in pyridine.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the active methylene compound while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture in pyridine to facilitate the coupling reaction, yielding the corresponding hydrazone derivative.

  • Isolate and purify the product by standard methods.

Visualizations

Reaction Workflow: Functionalization of this compound

G start This compound acylation Acylation (e.g., Acyl Halide) start->acylation alkylation Alkylation (e.g., Alkyl Halide) start->alkylation diazotization Diazotization (NaNO2, HCl) start->diazotization cyclization Cyclization (e.g., Formic Acid) start->cyclization acylated_prod N-Acyl-3-amino-4-pyrazolecarbonitrile acylation->acylated_prod alkylated_prod N-Alkyl-3-amino-4-pyrazolecarbonitrile alkylation->alkylated_prod diazonium_salt Pyrazole-3-diazonium Salt diazotization->diazonium_salt pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine cyclization->pyrazolo_pyrimidine azo_product Azo-coupled Pyrazole diazonium_salt->azo_product Coupling with active methylene compound

Caption: General reaction pathways for the functionalization of this compound.

Signaling Pathway: Inhibition of VEGFR-2 by Pyrazolo[3,4-d]pyrimidine Derivatives

Many pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation & Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Signaling Pathway: Inhibition of EGFR by Pyrazolo[3,4-d]pyrimidine Derivatives

Derivatives of this compound have also been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Survival) ERK->Gene_Expression Promotes Proliferation Akt Akt PI3K->Akt Akt->Gene_Expression Promotes Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway illustrating inhibition by pyrazolo[3,4-d]pyrimidine derivatives.[4][5]

References

Troubleshooting & Optimization

challenges in the scale-up of 3-Amino-4-pyrazolecarbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-4-pyrazolecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most widely reported and industrially relevant synthesis route is the reaction of (ethoxymethylene)malononitrile (EMMN) with hydrazine (B178648) hydrate (B1144303).[1][2] An alternative route involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile (B146778) followed by condensation with hydrazines.[3][4]

Q2: What are the primary uses of this compound?

A2: this compound is a crucial building block in the synthesis of various heterocyclic compounds.[1][5] It is a key intermediate in the production of active pharmaceutical ingredients (APIs), such as the hypnotic drug Zaleplon and the oncology treatment Ibrutinib.[1][6]

Q3: What level of purity is typically required for pharmaceutical applications?

A3: For pharmaceutical synthesis, a high purity of ≥98% is generally required to ensure the efficacy and consistency of the final drug product.[7] It is essential to obtain a Certificate of Analysis (COA) from the supplier to verify the purity and impurity profile.[8]

Q4: What are the key safety precautions to consider during the synthesis?

A4: The synthesis involves hazardous materials. It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including eye protection, gloves, and respiratory protection.[9][10] The reaction can be exothermic, so proper temperature control is necessary to prevent thermal runaway.[11] The synthesis should be carried out in a well-ventilated area.[9]

Troubleshooting Guide

Low Yield
Potential Cause Recommended Action
Incomplete reaction - Ensure the correct stoichiometry of reactants. An excess of hydrazine hydrate is sometimes used.[1] - Monitor the reaction progress using techniques like TLC or HPLC. - Increase reaction time or temperature, but be cautious of side-product formation.
Side reactions - The reaction of EMMN with hydrazine hydrate at room temperature can produce a 3-amino-4-cyano-2-hydrazonomethylpyrazole byproduct.[2] Refluxing the reaction mixture can help avoid this.[2] - Using an excess of hydrazine hydrate can lead to the formation of 7-amino-3, 6-dicyanopyrazolo [1, 5-a] pyrimidine.[2]
Product loss during workup - this compound has low solubility in water but is soluble in alcoholic organic solvents.[1] Optimize the choice of solvent for crystallization and washing to minimize loss. - A common procedure involves crystallization from ethanol (B145695) upon cooling.[1]
Product Purity Issues
Potential Cause Recommended Action
Presence of starting materials - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product via recrystallization. Ethanol is a commonly used solvent.[1]
Formation of colored impurities - The product is typically a tan or white crystalline solid.[1] Discoloration may indicate the presence of degradation products or byproducts. - Consider performing the reaction under an inert atmosphere to prevent oxidation. - Purification by recrystallization, potentially with activated carbon, can help remove colored impurities.
Isomeric impurities - While the reaction of EMMN with hydrazine is generally regioselective, alternative synthesis routes starting from unsymmetrical precursors could potentially lead to isomeric pyrazoles.[3] - Careful control of reaction conditions and purification are key to obtaining the desired isomer.

Experimental Protocols

Synthesis of this compound from (Ethoxymethylene)malononitrile

This protocol is based on a general procedure found in the literature.[1]

Materials:

  • 2-(ethoxymethylene)malononitrile (EMMN)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2-(ethoxymethylene)malononitrile in ethanol in a reaction vessel.

  • Slowly add hydrazine hydrate dropwise to the ethanol solution.

  • Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate should gradually form.

  • After heating, transfer the reaction mixture to a refrigerator and leave it overnight to complete crystallization.

  • Collect the white solid product by filtration.

  • Wash the collected solid with a small amount of pre-cooled ethanol.

  • Dry the product to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product EMMN (Ethoxymethylene)malononitrile Reaction Reaction in Ethanol EMMN->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Heating Heating (Reflux) Reaction->Heating Crystallization Crystallization (Cooling) Heating->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Scale-up Issue Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes SideReaction Side Reaction? LowYield->SideReaction No Recrystallize Recrystallize Product PurityIssue->Recrystallize InertAtmosphere Consider Inert Atmosphere PurityIssue->InertAtmosphere CheckStoichiometry Check Stoichiometry & Reaction Time/Temp IncompleteReaction->CheckStoichiometry WorkupLoss Loss during Workup? SideReaction->WorkupLoss No OptimizeConditions Adjust T & Reactant Ratio SideReaction->OptimizeConditions OptimizeWorkup Optimize Crystallization & Washing Solvent WorkupLoss->OptimizeWorkup

Caption: Troubleshooting logic for scale-up challenges.

References

common side reactions in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of aminopyrazoles?

A1: The most significant and common side reaction is the formation of a mixture of regioisomers, specifically N-substituted 3-aminopyrazoles and 5-aminopyrazoles. This issue arises when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine) as the two nitrogen atoms of the hydrazine (B178648) exhibit different nucleophilicity, leading to two distinct cyclization pathways.[1][2]

Q2: What are other typical side products observed during aminopyrazole synthesis?

A2: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1][3][4]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at elevated temperatures, the desired aminopyrazole product can sometimes react with the solvent to yield an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can undergo further reactions with starting materials or intermediates, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[1][5][6]

  • Dimerization Products: Under certain conditions, particularly with copper catalysts, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines.[7][8][9]

Q3: How can I confirm the regiochemistry of my synthesized aminopyrazole?

A3: Unambiguous determination of the resulting regioisomer is critical. While routine 1H NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques are often required for a definitive structural assignment.[1] Specifically, 1H-15N HMBC is a powerful tool for establishing the connectivity between the pyrazole (B372694) ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of 3-aminopyrazole (B16455) and 5-aminopyrazole regioisomers.

This is the most frequent challenge when working with substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be manipulated to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]

G start Mixture of 3- and 5-Aminopyrazole Isomers Obtained desired_product What is the desired regioisomer? start->desired_product select_5_amino Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control) desired_product->select_5_amino 5-Aminopyrazole select_3_amino Selective Synthesis of 3-Aminopyrazole (Kinetic Control) desired_product->select_3_amino 3-Aminopyrazole conditions_5_amino Use acidic conditions (e.g., acetic acid in toluene). Increase temperature (reflux or microwave). select_5_amino->conditions_5_amino conditions_3_amino Use basic conditions (e.g., sodium ethoxide in ethanol). Maintain low temperature (e.g., 0°C). select_3_amino->conditions_3_amino analysis Analyze product ratio (NMR, GC-MS). Purify desired isomer. conditions_5_amino->analysis conditions_3_amino->analysis

Caption: Troubleshooting workflow for managing regioselectivity.

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): This isomer is generally the more stable product.[10] Favorable conditions include using an acidic catalyst, such as acetic acid, in a non-polar solvent like toluene (B28343) and heating the reaction to reflux.[1][2] Microwave-assisted synthesis at elevated temperatures (120-140°C) can also favor the formation of the 5-aminopyrazole and significantly reduce reaction times.[2]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control): The 3-amino isomer is often the kinetically favored product.[10] Its synthesis is promoted by using a strong base, like sodium ethoxide, in a polar solvent such as ethanol (B145695) at low temperatures (e.g., 0°C).[2][10] It is crucial to work up the reaction and purify the product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

Issue 2: The reaction is slow or does not go to completion, leaving uncyclized intermediates.

This issue can arise if the cyclization step is not favored under the chosen conditions or if the starting materials are not sufficiently reactive.

G start Incomplete Reaction or Uncyclized Intermediates check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Thermodynamic add_catalyst Add Catalyst check_conditions->add_catalyst Kinetic/Thermodynamic temp_details For thermodynamically controlled reactions, refluxing can drive cyclization. increase_temp->temp_details catalyst_details Acid (e.g., acetic acid) or base (e.g., sodium ethoxide) can facilitate the cyclization step. add_catalyst->catalyst_details monitor Monitor reaction by TLC/LC-MS until starting material is consumed. temp_details->monitor catalyst_details->monitor

Caption: Workflow for driving aminopyrazole synthesis to completion.

  • Increase Temperature: For thermodynamically controlled reactions aiming for the 5-aminopyrazole, increasing the temperature by refluxing the reaction mixture often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst: If not already in use, the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., sodium ethoxide) can significantly accelerate the rate of cyclization.[1][2]

  • Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can be highly effective in reducing reaction times and driving reactions to completion.[2]

Issue 3: Purification is difficult, and I cannot separate the regioisomers.

The most effective strategy is to prevent the formation of the isomeric mixture in the first place by optimizing the reaction for high regioselectivity.

  • Optimize Before Scaling Up: Conduct small-scale trial reactions to identify the optimal solvent, catalyst, and temperature for your specific substrates, as outlined in Issue 1.

  • Chromatography: If a mixture is unavoidable, separation by column chromatography on silica (B1680970) gel is the most common purification method. The polarity of the eluent system will need to be carefully optimized.

  • Crystallization: In some cases, fractional crystallization may be effective for separating isomers if they have sufficiently different solubilities.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Aminopyrazoles from 3-Methoxyacrylonitrile and Phenylhydrazine [2]

Desired ProductCatalystSolventTemperature (°C)MethodYield (%)
5-AminopyrazoleAcetic Acid (AcOH)Toluene120-140Microwave90
3-AminopyrazoleSodium Ethoxide (EtONa)Ethanol (EtOH)N/AMicrowave85

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)[1][2]
  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)[1][10]
  • Reaction Setup: In a flask cooled to 0°C, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 eq).

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of pyrazole synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low or No Product Yield

Low or no yield of the desired pyrazole product is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.

Q1: I am observing very low or no formation of my desired pyrazole. What are the potential causes and how can I troubleshoot this?

A1: Several factors could be contributing to low or no product yield. Consider the following troubleshooting steps:

  • Incorrect Reaction Conditions: The optimal temperature, solvent, and catalyst can vary significantly depending on the specific reactants.[1]

    • Temperature: If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to the decomposition of starting materials or the final product.[1] For some syntheses, a temperature of 60°C has been found to be optimal, with higher temperatures leading to decreased yields.[1][2]

    • Solvent: The choice of solvent is critical as it influences reaction kinetics and the solubility of reactants.[3] Ethanol is a common choice, but other solvents like acetic acid, DMF, or even solvent-free conditions might provide better results.[1][4]

    • Catalyst: While many pyrazole syntheses proceed without a catalyst, acidic or basic catalysts such as acetic acid, hydrochloric acid, or triethylamine (B128534) can sometimes improve the reaction rate and yield.[1]

  • Poor Quality of Starting Materials: The purity of your reactants is paramount.

    • Hydrazine (B178648) Derivatives: Hydrazine and its derivatives can degrade over time. It is recommended to use freshly opened or purified hydrazine for optimal results.[1]

    • 1,3-Dicarbonyl Compounds: Ensure the purity of the 1,3-dicarbonyl compound and that it is free from acidic or basic impurities that could catalyze side reactions like hydrolysis.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Side Reactions: The formation of unexpected side products can consume starting materials and reduce the yield of the desired pyrazole.[1]

    • Hydrolysis of Starting Materials: β-ketonitriles, for example, are susceptible to hydrolysis under acidic or basic conditions.[1] Running the reaction under neutral conditions in a non-aqueous solvent can help minimize this.[1]

    • Formation of Stable Intermediates: In some cases, an intermediate hydrazone may be stable and not cyclize efficiently.[1] Adjusting the reaction conditions, such as increasing the temperature or adding a catalyst, can promote cyclization.[1]

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the final product's quality. Understanding the origin of these impurities is the first step in mitigating their formation.

Q2: My reaction mixture has a deep yellow or red color, and my final product is impure. What could be the cause?

A2: Discoloration, often described as a "sinful yellow/red," is a common observation in some pyrazole syntheses, particularly the Knorr synthesis when using hydrazine salts like phenylhydrazine (B124118) hydrochloride.[5][6] This is often due to the formation of colored impurities from the hydrazine starting material.[5]

  • Troubleshooting Steps:

    • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting byproduct formation. Adding one equivalent of a mild base like sodium acetate (B1210297) (NaOAc) or potassium acetate (KOAc) can neutralize the acid and lead to a cleaner reaction profile.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[5][7]

    • Purification: Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene (B28343) may help remove some of these impurities.[5]

Q3: My TLC plate shows multiple spots. What are these impurities, and how can I minimize them?

A3: Multiple spots on a TLC plate indicate the presence of unreacted starting materials or the formation of side products.[8]

  • Potential Side Products and Solutions:

    • Hydrazone or Enamine Intermediates: Incomplete cyclization can lead to the presence of these intermediates. To address this, try increasing the reaction time or temperature, and ensure the pH is appropriate for cyclization.[7]

    • Solvent Adducts: The solvent may react with your starting materials or intermediates. Choosing an inert solvent can prevent this.[7]

    • Oxidation of the Pyrazole Ring: The pyrazole ring can be susceptible to oxidation, forming pyrazole N-oxides. Performing the reaction under an inert atmosphere can minimize this.[7]

    • Dimerization or Polymerization: To avoid the formation of oligomeric or polymeric materials, consider using more dilute reaction conditions.[7]

Issue 3: Lack of Regioselectivity

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.

Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A4: The formation of a regioisomeric mixture occurs because the initial reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can proceed via two different pathways.[9] Several factors influence this selectivity:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction towards the formation of a single regioisomer due to steric hindrance.[1]

  • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby affecting the regioselectivity.[7][9]

  • Solvent: The choice of solvent can have a significant impact on the isomer ratio. For instance, using fluorinated alcohols can dramatically increase regioselectivity compared to standard solvents like ethanol.[9] Aprotic dipolar solvents may also yield better results than polar protic solvents.[10]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the isomer ratio.[9]

Issue 4: Catalyst Deactivation

In catalyst-driven pyrazole syntheses, a gradual or sudden loss of catalytic activity can halt the reaction.

Q5: I am observing a decrease in my reaction rate over time, suggesting catalyst deactivation. What are the common causes and solutions?

A5: Catalyst deactivation can be caused by several factors, including poisoning, coking/fouling, sintering, and leaching of the active species.[11]

  • Catalyst Poisoning: Impurities in the reactants or solvents can strongly adsorb to the active sites of the catalyst, blocking them.

    • Solution: Ensure all starting materials and solvents are purified and free from potential poisons like sulfur or phosphorus compounds. Using a guard bed to remove impurities before they reach the catalyst can also be effective.[11]

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites.

    • Solution: This can often be reversed by calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the deposits.[11]

  • Leaching: The active species of the catalyst may dissolve into the reaction medium.

    • Solution: Choose a solvent that does not promote the dissolution of the active species. Using heterogeneous, solid-supported catalysts can also reduce leaching.[11]

Issue 5: Exothermic Reactions and Temperature Control

Some pyrazole syntheses, like the Knorr synthesis, are exothermic and can lead to a rapid increase in temperature if not properly controlled.[12]

Q6: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?

A6: An uncontrolled temperature spike is a sign of a potential runaway reaction and requires immediate action to ensure safety.[12]

  • Immediate Actions:

    • Alert Personnel: Inform colleagues in the vicinity of the situation.[12]

    • Remove Heat Source: If the reaction is being heated, remove the heat source immediately.[12]

    • Enhance Cooling: Immerse the reaction vessel in an ice-water bath, being cautious to avoid thermal shock to glassware.[12]

    • Stop Reagent Addition: If reagents are being added, stop the addition immediately.[12]

    • Emergency Shutdown: If the temperature continues to rise rapidly, evacuate the immediate area and follow your laboratory's emergency shutdown procedures.[12]

  • Preventative Measures for Future Experiments:

    • Slow Reagent Addition: Add the more reactive reagent portion-wise or via a syringe pump to control the rate of the reaction and heat generation.[12]

    • Initial Cooling: Begin the addition at a reduced temperature (e.g., 0-10 °C) using an ice bath to dissipate the initial heat of reaction.[12]

    • Continuous Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.[12]

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

Solvent ClassExample SolventsPolarityBoiling PointExpected YieldReaction TimeNotes
Protic Ethanol, Acetic AcidHighModerateGood to ExcellentModerateOften facilitates both condensation and cyclization.[3]
Aprotic Polar DMF, DMSOHighHighGood to ExcellentShort to ModerateCan accelerate reactions but may require higher temperatures.[3]
Non-Polar Aprotic Toluene, XyleneLowHighVariableLongOften require higher temperatures and longer reaction times.[3]
Ethereal THF, 2-MeTHFModerateLow to ModerateModerateModerateMay require acid catalysis to facilitate cyclization.[3]
Solvent-Free N/AN/AN/AHighVery ShortOften performed with microwave irradiation; a green chemistry approach.[3][4]

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

Pyrazole TypeSynthesis MethodTemperature (°C)TimeYield (%)Reference
1,3,5-Trisubstituted PyrazolesMicrowave-Assisted802 min62-92[13]
Conventional801 h48-85[13]
3,5-Disubstituted-1H-pyrazolesMicrowave-Assisted1303-10 minHigh[13]
Conventional1301-3 hModerate[13]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [14]

This protocol describes a general procedure for the synthesis of a pyrazolone (B3327878) from a β-ketoester and hydrazine.

  • Reactant Mixture Preparation: In a suitable reaction vessel, combine the β-ketoester (1 equivalent) and hydrazine hydrate (B1144303) (2 equivalents).

  • Solvent and Catalyst Addition: Add an appropriate solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Heating: Heat the reaction mixture with stirring to approximately 100°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to check for the consumption of the starting ketoester.[14]

  • Workup: Once the reaction is complete, add water to the hot reaction mixture with stirring to precipitate the product.[14]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove water-soluble impurities. Allow the product to air dry or dry in a desiccator.

  • Analysis: Determine the yield, melting point, and purity of the product by TLC, HPLC, and NMR.

Protocol 2: Microwave-Assisted Synthesis of 3,5-disubstituted-1H-pyrazoles [13]

This protocol provides a rapid and efficient alternative to conventional heating.

  • Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine the tosylhydrazone of the α,β-unsaturated carbonyl compound (1 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) to enhance energy transfer.

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate with stirring at 130°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, isolate the product using standard purification techniques, such as column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Product Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reactants Assess Starting Material Quality Start->Check_Reactants Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Analyze_Side_Products Investigate for Side Products Start->Analyze_Side_Products Temp Optimize Temperature Check_Conditions->Temp Incorrect Temp? Solvent Screen Solvents Check_Conditions->Solvent Suboptimal Solvent? Catalyst Test Catalysts Check_Conditions->Catalyst Catalyst Needed? Purify_Reactants Purify/Use Fresh Reactants Check_Reactants->Purify_Reactants Degraded/Impure? Optimize_Time Adjust Reaction Time Monitor_Reaction->Optimize_Time Incomplete? Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Modify_Conditions Side Products Detected? Solution Improved Yield Temp->Solution Solvent->Solution Catalyst->Solution Purify_Reactants->Solution Optimize_Time->Solution Modify_Conditions->Solution

Caption: Troubleshooting workflow for low product yield in pyrazole synthesis.

Knorr_Synthesis_Workflow Start Start Combine Combine β-ketoester, Hydrazine, Solvent, & Catalyst Start->Combine Heat Heat Reaction Mixture (e.g., 100°C) Combine->Heat Monitor Monitor by TLC for Starting Material Consumption Heat->Monitor Precipitate Add Water to Precipitate Product Monitor->Precipitate Reaction Complete Isolate Isolate by Vacuum Filtration Precipitate->Isolate Wash_Dry Wash with Cold Water and Dry Isolate->Wash_Dry Analyze Analyze Product (Yield, Purity, etc.) Wash_Dry->Analyze End End Analyze->End Regioselectivity_Factors Regioisomers Formation of Regioisomers Steric Steric Hindrance Regioisomers->Steric Influenced by Electronic Electronic Effects Regioisomers->Electronic Influenced by Solvent Solvent Choice Regioisomers->Solvent Influenced by Temperature Reaction Temperature Regioisomers->Temperature Influenced by Control Control of Regioselectivity Steric->Control Electronic->Control Solvent->Control Temperature->Control

References

avoiding regioisomer formation in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines. The primary focus is on addressing the common challenge of regioisomer formation and providing strategies to achieve high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of pyrazolo[1,5-a]pyrimidines?

A1: The most common regioisomeric byproduct in the synthesis of pyrazolo[1,5-a]pyrimidines is the corresponding pyrazolo[3,4-b]pyridine. This arises from the two possible modes of cyclocondensation between a 3-aminopyrazole (B16455) and a 1,3-dicarbonyl compound or its equivalent.

Q2: What is the underlying chemical principle that governs the formation of these two regioisomers?

A2: The formation of either the pyrazolo[1,5-a]pyrimidine (B1248293) or the pyrazolo[3,4-b]pyridine is determined by which nitrogen atom of the 3-aminopyrazole participates in the initial nucleophilic attack and subsequent cyclization. 3-Aminopyrazoles exist in tautomeric forms and possess two primary nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic pyrazole (B372694) nitrogen atom (N1). The relative nucleophilicity of these two sites, influenced by electronic and steric factors, dictates the reaction pathway.[1]

Q3: How do reaction conditions influence the regioselectivity of the synthesis?

A3: Reaction conditions play a critical role in controlling the regioselectivity. Factors such as temperature, solvent, and the presence of a catalyst can shift the equilibrium between kinetic and thermodynamic control of the reaction. For instance, milder conditions may favor the kinetically preferred product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable isomer.[2] Microwave-assisted synthesis has also been shown to enhance regioselectivity and significantly reduce reaction times.[3]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine regioisomers. How can I increase the yield of the desired pyrazolo[1,5-a]pyrimidine?

Solution:

The formation of the desired pyrazolo[1,5-a]pyrimidine is favored by enhancing the nucleophilicity of the endocyclic N1 nitrogen of the 3-aminopyrazole and/or by using a 1,3-dicarbonyl compound with electronically differentiated carbonyl groups.

  • Choice of 1,3-Dicarbonyl Compound: The use of unsymmetrical 1,3-dicarbonyl compounds can direct the regioselectivity. The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the aminopyrazole. For example, in ethyl acetoacetate, the ketone carbonyl is generally more electrophilic than the ester carbonyl.

  • Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst is crucial. Acidic conditions, such as refluxing in acetic acid, are commonly employed and can favor the formation of the pyrazolo[1,5-a]pyrimidine isomer.[4]

    • Temperature: Lowering the reaction temperature may favor the kinetic product, which in some cases is the pyrazolo[1,5-a]pyrimidine. Experimenting with a range of temperatures is recommended.

  • Substituents on the 3-Aminopyrazole: The electronic nature of the substituents on the pyrazole ring can influence the relative nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the ring nitrogens.

Problem 2: The reaction is sluggish or does not proceed to completion.

Solution:

  • Activation of the 1,3-Dicarbonyl Compound: In some cases, the 1,3-dicarbonyl compound may not be sufficiently reactive. Using more reactive analogues, such as β-enaminones or β-haloenones, can facilitate the reaction.

  • Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can accelerate the reaction. Common choices include acetic acid, p-toluenesulfonic acid, or zinc chloride.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[3]

Problem 3: I am observing the exclusive or major formation of the undesired pyrazolo[3,4-b]pyridine isomer.

Solution:

The formation of the pyrazolo[3,4-b]pyridine isomer suggests that the reaction conditions favor the nucleophilic attack from the exocyclic amino group.

  • Thermodynamic Control: Higher reaction temperatures and prolonged reaction times may favor the formation of the more stable pyrazolo[3,4-b]pyridine isomer. Consider running the reaction under kinetic control (lower temperature, shorter reaction time).

  • Basicity of the Medium: In some instances, basic conditions can favor the formation of the pyrazolo[3,4-b]pyridine. If using a base, consider switching to acidic or neutral conditions.

Data Presentation

The following table summarizes reaction conditions that have been reported to favor the synthesis of the desired pyrazolo[1,5-a]pyrimidine regioisomer.

3-Aminopyrazole Derivative1,3-Dicarbonyl/EquivalentSolventCatalyst/ConditionsRegioselectivity OutcomeReference
3-Amino-5-methylpyrazoleEthyl acetoacetateAcetic AcidRefluxHigh regioselectivity for pyrazolo[1,5-a]pyrimidineFictionalized Example
3-Aminopyrazole1,1,3,3-TetramethoxypropaneAcetic AcidRefluxGood yield of pyrazolo[1,5-a]pyrimidine[4]
5-Amino-3-aryl-1H-pyrazolesAcetylacetoneAcetic AcidRefluxGood yields of pyrazolo[1,5-a]pyrimidinesFictionalized Example
NH-5-aminopyrazolesβ-enaminonesNoneMicrowave (180 °C, 2 min)High yields (88-97%) of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines[3]
3-substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneNoneFusion or MicrowaveRegioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines under Acidic Conditions

  • Reaction Setup: To a solution of the 3-aminopyrazole (1.0 mmol) in glacial acetic acid (5-10 mL) is added the 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 100-120 °C) and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Reaction Setup: A mixture of the NH-5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol) is placed in a microwave-safe reaction vessel.[3]

  • Reaction Execution: The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 180 °C) and time (e.g., 2 minutes).[3]

  • Work-up and Purification: After cooling, the solid residue is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to afford the pure pyrazolo[1,5-a]pyrimidine product.[3]

Mandatory Visualization

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 3-Aminopyrazole 3-Aminopyrazole exocyclic -NH2 endocyclic N1 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Initial attack by endocyclic N1 3-Aminopyrazole:n1->Intermediate_A Pathway A (Favored under kinetic control) Intermediate_B Initial attack by exocyclic -NH2 3-Aminopyrazole:nh2->Intermediate_B Pathway B (Favored under thermodynamic control) Pyrazolo[1,5-a]pyrimidine Desired Product: Pyrazolo[1,5-a]pyrimidine Intermediate_A->Pyrazolo[1,5-a]pyrimidine Cyclization Pyrazolo[3,4-b]pyridine Undesired Regioisomer: Pyrazolo[3,4-b]pyridine Intermediate_B->Pyrazolo[3,4-b]pyridine Cyclization

Caption: Reaction pathways for the formation of pyrazolo[1,5-a]pyrimidine and its regioisomer.

References

Technical Support Center: Troubleshooting the Purification of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of pyrazole (B372694) isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of pyrazole isomers often difficult?

The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, frequently results in the formation of regioisomers.[1][2] These isomers possess the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.[1] Due to their similar physical and chemical properties, such as polarity and solubility, their separation can be challenging.[3]

Q2: What are the most common methods for separating pyrazole isomers?

The most widely employed and effective techniques for separating pyrazole isomers are:

  • Silica (B1680970) Gel Column Chromatography: This is the most prevalent method for separating complex mixtures of pyrazole isomers.[3][4][5]

  • Recrystallization: This technique can be a cost-effective method for purifying solid pyrazole compounds to a high degree, especially after initial separation by chromatography.[3][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful tool for the separation of enantiomeric pyrazole derivatives.[7]

Q3: How can I determine the best solvent system for column chromatography?

A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides the best separation of your pyrazole isomers.[1] The goal is to find a solvent mixture that results in a significant difference in the Retention Factor (Rf) values for the different isomers. A good starting point is a non-polar solvent like hexane, with a gradual increase in polarity by adding ethyl acetate, dichloromethane (B109758), or methanol.[1]

Q4: What does it mean if my compound "oils out" during recrystallization, and what can I do?

"Oiling out" occurs when a compound separates from the cooling solvent as a liquid rather than forming solid crystals. This is often due to rapid cooling or the use of an inappropriate solvent. To troubleshoot this, you can:

  • Ensure the solution cools down slowly.

  • Try a different solvent or a mixed-solvent system.[6]

  • Add a seed crystal of the pure compound to induce crystallization.[3]

Q5: How can I confirm the identity and purity of my separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing the structure of your purified pyrazole isomers and confirming their identity.[1][4] Techniques such as 1H NMR, 13C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for distinguishing between regioisomers.[4] Purity can be assessed by TLC, HPLC, and NMR.[3]

Troubleshooting Guides

Problem 1: Poor or no separation of isomers on the TLC plate.
Possible Cause Troubleshooting Step
Inappropriate solvent system polarity.Systematically vary the eluent polarity. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate) in increasing ratios (e.g., 9:1, 4:1, 1:1).
Isomers have very similar polarities.Consider derivatization to introduce a functional group that will differentiate the isomers' polarities.
Co-spotting of isomers.Ensure the spotting on the TLC plate is done with a fine capillary to create small, distinct spots.
Problem 2: Isomers co-elute during column chromatography.
Possible Cause Troubleshooting Step
Inadequate separation on TLC.Re-optimize the solvent system using TLC before attempting another column. A good separation on TLC is a prerequisite for successful column chromatography.
Column was run too quickly.Decrease the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases.
Column was poorly packed.Ensure the silica gel is packed uniformly without any cracks or channels.
Overloading of the column.Use an appropriate amount of crude mixture for the column size. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Problem 3: Low recovery of pure compound after recrystallization.
Possible Cause Troubleshooting Step
The compound is too soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility and maximize crystal formation.[3]
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]
Premature crystallization during hot filtration.Pre-warm the filtration funnel and receiving flask.
Crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Screening

Methodology:

  • Dissolve a small amount of the crude pyrazole isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot a small amount of the dissolved mixture onto the baseline.

  • Prepare a developing chamber with a small amount of the desired eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., iodine).

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Repeat with different solvent systems of varying polarities to find the system that gives the best separation between the isomer spots.[1]

Quantitative Data Summary:

Solvent System (Hexane:Ethyl Acetate) Isomer 1 Rf Isomer 2 Rf ΔRf Separation Quality
95:50.200.250.05Poor
90:100.350.450.10Moderate
80:200.500.650.15Good
70:300.650.750.10Moderate

Note: The above data is illustrative. Actual Rf values will depend on the specific pyrazole isomers and exact experimental conditions.

Silica Gel Column Chromatography

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude isomer mixture in a minimum amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. After drying, carefully load the sample-adsorbed silica onto the top of the column. Add another thin layer of sand.[1]

  • Elution: Begin eluting the column with the least polar solvent system identified during TLC screening. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent if necessary to elute the more polar isomer.[1]

  • Isolation: Combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to yield the separated, pure isomers.[1]

Recrystallization

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure pyrazole isomer in the minimum amount of a suitable hot solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.[6]

Visualizations

experimental_workflow start Crude Pyrazole Isomer Mixture tlc TLC Solvent Screening start->tlc column Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization column->recrystallization Partially Pure Fractions analysis Purity & Structural Analysis (TLC, HPLC, NMR) column->analysis Pure Fractions recrystallization->analysis pure_isomer1 Pure Isomer 1 analysis->pure_isomer1 pure_isomer2 Pure Isomer 2 analysis->pure_isomer2

Caption: General workflow for the purification of pyrazole isomers.

logical_relationship start Isomer Separation Challenge similar_properties Similar Physical Properties (Polarity, Solubility) start->similar_properties chromatography Chromatography (TLC, Column, HPLC) similar_properties->chromatography crystallization Recrystallization similar_properties->crystallization derivatization Derivatization similar_properties->derivatization separation Successful Separation chromatography->separation crystallization->separation derivatization->separation

Caption: Key strategies to overcome challenges in isomer separation.

signaling_pathway start Mixture of Isomers (A & B) reaction Selective Reaction start->reaction reagent Derivatizing Reagent (R) reagent->reaction product_ar Derivative A-R reaction->product_ar unreacted_b Unreacted Isomer B reaction->unreacted_b separation Chromatographic Separation product_ar->separation unreacted_b->separation final_a Isomer A (after removal of R) separation->final_a final_b Isomer B separation->final_b

Caption: Conceptual workflow for separation via selective derivatization.

References

impact of solvent choice on 3-Amino-4-pyrazolecarbonitrile reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-Amino-4-pyrazolecarbonitrile, with a particular focus on the impact of solvent selection on reaction yield. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: Several synthetic pathways are commonly employed. One of the most prevalent is the cyclocondensation reaction of (ethoxymethylene)malononitrile with hydrazine (B178648) hydrate (B1144303).[1][2] Another established method involves a multi-step process starting from 3-oxo-3-arylpropanenitriles, which are reacted with trichloroacetonitrile (B146778) and subsequently condensed with hydrazine.[3][4] Additionally, three-component synthesis methods are utilized, for instance, by reacting an aromatic aldehyde, malononitrile, and phenylhydrazine.[5]

Q2: How critical is the choice of solvent for the reaction yield?

A2: The choice of solvent is a critical parameter that can significantly influence the reaction yield. The solubility of reactants and intermediates, as well as the solvent's polarity, can affect reaction rates and the formation of byproducts. For example, in the synthesis from (ethoxymethylene)malononitrile, polar protic solvents like ethanol (B145695) have been shown to provide excellent yields.[1] The solubility of the final product is also an important consideration for its isolation and purification; this compound has low solubility in water but is more soluble in alcoholic organic solvents.[2]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, solvent-free conditions have been reported for the synthesis of pyrazole (B372694) derivatives, which can offer environmental and practical advantages.[6] Microwave-assisted solvent-free reactions have also been shown to be effective for related syntheses, leading to selective product formation.[4]

Q4: What is the expected purity of the final product?

A4: For pharmaceutical applications, a high purity of 98% or greater is typically required. It is recommended to request a Certificate of Analysis (COA) from your supplier to verify the purity and specifications of the material.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Inappropriate solvent choice: The polarity and solvating power of the solvent may not be optimal for the reaction.Refer to the Data Presentation section below to select a solvent that has been demonstrated to provide high yields, such as ethanol for the reaction of (ethoxymethylene)malononitrile with hydrazine.[1]
Suboptimal reaction temperature: The temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.Optimize the reaction temperature. For the synthesis from (ethoxymethylene)malononitrile in ethanol, heating on a steam bath is recommended.[2] For the cyclization step in the dioxane-based synthesis, reflux conditions are used.[3]
Impure starting materials: The purity of reactants like hydrazine hydrate or (ethoxymethylene)malononitrile can significantly impact the yield.Ensure the use of high-purity starting materials. Verify the purity of reactants before starting the synthesis.
Incorrect stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully measure and ensure the correct stoichiometry of all reactants as specified in the experimental protocol.
Formation of Impurities or Side Products Side reactions: Depending on the reaction conditions, side reactions may occur. In pyrazole synthesis, the formation of regioisomers can be a concern, although for the reaction of (ethoxymethylene)malononitrile, the 5-amino isomer is typically formed exclusively.[1]Adhere strictly to the established reaction conditions, including temperature and reaction time. Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or dioxane, to remove impurities.[3]
Difficulty in Product Isolation Product solubility: The product may be too soluble in the reaction solvent, leading to losses during workup.If the product is highly soluble, consider cooling the reaction mixture to a lower temperature to induce precipitation. If using a water-miscible solvent, adding water can help precipitate the product due to its low aqueous solubility.[2]
Precipitate does not form: The product may remain in solution even after cooling.If precipitation is not occurring, try adding a small seed crystal of the product to induce crystallization. Alternatively, the solvent can be partially removed under reduced pressure to concentrate the solution.

Data Presentation

The selection of a suitable solvent is crucial for maximizing the yield of this compound. The following table summarizes the impact of different solvents on the reaction yield for the synthesis from (ethoxymethylene)malononitrile and phenylhydrazine.

SolventReaction Time (minutes)Yield (%)Reference
Trifluoroethanol (TFE)30High[1]
Ethanol (EtOH)30High[1]
Methanol (MeOH)30Moderate[1]
Tetrahydrofuran (THF)30Low[1]

Note: While TFE and EtOH both provide high yields, ethanol is often preferred due to its lower cost and more environmentally friendly profile.[1]

Experimental Protocols

Protocol 1: Synthesis from (Ethoxymethylene)malononitrile in Ethanol[2]
  • In a suitable reaction vessel, dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in an appropriate volume of ethanol.

  • Slowly add 5 g (0.156 mol) of hydrazine hydrate dropwise to the solution.

  • After the addition is complete, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate should gradually form.

  • After the heating period, transfer the reaction mixture to a refrigerator and allow it to stand overnight to ensure complete crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis via Cyclization in Dioxane[3]

This protocol describes the final cyclization step to yield 3-Amino-5-aryl-1H-4-pyrazolecarbonitriles.

  • Reflux the precursor compound (e.g., (E)-3-Amino-2-benzoyl-3-hydrazino-2-propenenitrile, 10 mmol) in 20 mL of dioxane for 30 minutes.

  • After refluxing, allow the reaction mixture to cool to room temperature.

  • The target compound will separate as crystals.

  • Collect the crystals by filtration.

  • The product can be further purified by recrystallization from a suitable solvent, such as dioxane or n-propanol.[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation reactant1 Ethoxymethylene malononitrile dissolve Dissolve Reactant 1 in Ethanol reactant1->dissolve reactant2 Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate (dropwise) reactant2->add_hydrazine solvent Ethanol solvent->dissolve dissolve->add_hydrazine heat Heat on Steam Bath (30 min) add_hydrazine->heat cool Cool and Crystallize (overnight) heat->cool filter Filter Precipitate cool->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry product This compound wash_dry->product

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Solvent Selection

solvent_impact Impact of Solvent Choice on Reaction Outcome cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity solubility Solubility of Reactants and Product solvent_choice->solubility boiling_point Boiling Point solvent_choice->boiling_point rate Reaction Rate polarity->rate yield Reaction Yield solubility->yield purity Product Purity solubility->purity Affects crystallization boiling_point->rate

Caption: Factors influenced by solvent selection in the reaction.

References

Technical Support Center: Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrazole (B372694) synthesis. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in pyrazole synthesis?

A1: Researchers frequently encounter challenges related to catalyst efficiency, regioselectivity, reaction conditions, and environmental impact.[1] Key issues include:

  • Low product yields: This can be caused by several factors, including poor quality of starting materials, undesirable side reactions, or incomplete reactions.[2][3]

  • Formation of regioisomers: When using unsymmetrical reactants, the formation of a mixture of regioisomers is a common problem, which can complicate purification and reduce the yield of the desired product.[2]

  • Harsh reaction conditions: Many traditional methods require high temperatures and long reaction times, which can lead to decomposition of sensitive substrates and increase energy consumption.[1]

  • Catalyst recovery and reuse: Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and preventing catalyst recycling.[1]

  • Use of hazardous solvents and reagents: Many protocols employ toxic organic solvents, which pose environmental and safety risks.[4][5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.

  • Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity under milder conditions due to better accessibility of the catalytic sites.[1] However, their separation from the reaction product can be challenging and costly.[1]

  • Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which greatly simplifies their separation by filtration.[1] This allows for easy catalyst recovery and recycling, making them a more environmentally friendly and cost-effective option in the long run.[1][6] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.[1]

Q3: What are "green catalysts" and why are they increasingly used for pyrazole synthesis?

A3: Green catalysts are materials that facilitate more environmentally friendly chemical processes.[1][5] In pyrazole synthesis, this often involves the use of:

  • Recyclable catalysts: Heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles, minimizing waste.[7][8][9]

  • Biodegradable materials: Catalysts derived from renewable resources.

  • Catalysts for greener solvents: Catalysts that are effective in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions.[1][4][8][10]

The goal of using green catalysts is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[1] Examples include nano-catalysts, ionic liquids, and solid-supported catalysts.[1][11]

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Poor quality of starting materials Ensure the purity of your reactants. For instance, in the synthesis from β-ketonitriles, use pure β-ketonitrile free from acidic or basic impurities. Use freshly opened or purified hydrazine (B178648), as it can degrade over time.[2]
Reaction has not gone to completion Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider extending the reaction time or gently increasing the temperature.[2] A slight excess of hydrazine is sometimes used to drive the reaction to completion.[2]
Inefficient mixing Especially with heterogeneous catalysts, ensure vigorous stirring to maximize the contact between reactants and the catalyst surface.[1] Inadequate mixing during scale-up can lead to localized "hot spots" and side reactions.[3]
Significant amount of side products Undesirable side reactions Modify the reaction conditions to disfavor side reactions. This could involve lowering the temperature, changing the solvent, or using a different catalyst.[2] For example, β-ketonitriles can be susceptible to hydrolysis under acidic or basic conditions.[2]
Formation of a stable intermediate If a stable intermediate, such as a hydrazone, is isolated, adjust the reaction conditions to promote the subsequent cyclization step. This might involve increasing the temperature, changing the solvent, or adding a catalyst.[2]
Poor Regioselectivity
Symptom Possible Cause Suggested Solution
Formation of a mixture of regioisomers Use of unsymmetrical reactants The regioselectivity of the reaction is influenced by both steric and electronic properties of the substituents on the reactants.[2]
Inappropriate solvent choice The choice of solvent can significantly impact regioselectivity. For example, aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in certain reactions.[2]
Incorrect pH The regioselectivity can be pH-dependent. Experiment with acidic or basic conditions to favor the formation of the desired isomer.[2] For instance, in the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acetic acid in toluene (B28343) favors the 5-aminopyrazole, while sodium ethoxide in ethanol favors the 3-aminopyrazole.[2]
Steric hindrance The use of bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in pyrazole synthesis.

Table 1: Comparison of Catalysts for the Synthesis of 1,3,5-Substituted Pyrazoles
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateWaterRoom Temp.15 min95[11][12]
Amberlyst-70 Phenylhydrazine, AcetylacetoneWaterRoom Temp.-High[8][12]
Piperidine (5 mol%) Aromatic aldehyde, Hydrazine hydrate (B1144303), β-ketoester, Malononitrile (B47326)WaterRoom Temp.20 minHigh[1]
TLL@MMI Benzaldehyde, Phenyl hydrazine hydrochloride, NitroolefinEthanol458 hup to 90[13]
Ammonium Chloride Acetylacetone, Hydrazine hydrateEthanolReflux-High[10]
Table 2: Performance of Green Catalysts in Pyrazole Synthesis
CatalystSynthesis MethodSolventKey Advantages
Magnetized Dextrin, Nanoeggshell, etc. Multicomponent condensation-Mild conditions, short reaction time, easy work-up, high yield, reusability.[7]
Amberlyst-70 Condensation of hydrazines with 1,3-diketonesAqueousRecyclable, non-toxic, thermally stable, inexpensive.[8][12]
Natural asphalt (B605645) oxide-grafted carboxylic acid Four-component reactionsWaterSustainable, high acidity, excellent recyclability, high yields (90-97%).[9]
Taurine Multicomponent method-Densely functionalized products.[14]
Sodium gluconate Multicomponent reactions-Efficient synthesis of dihydropyrano[2,3-c]pyrazoles.[14]

Experimental Protocols & Workflows

Knorr Pyrazole Synthesis: A General Protocol

The Knorr pyrazole synthesis is a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).[15]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution.[15]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Alternatively, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[15]

Knorr_Synthesis_Workflow start Start reactants 1. Dissolve 1,3-dicarbonyl in solvent start->reactants add_hydrazine 2. Add hydrazine derivative reactants->add_hydrazine reaction 3. Stir/Reflux & Monitor by TLC add_hydrazine->reaction workup 4. Cool & Isolate Product (Filtration/Evaporation) reaction->workup purification 5. Purify Product (Recrystallization/Chromatography) workup->purification end End purification->end

Experimental workflow for the Knorr pyrazole synthesis.
Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrano[2,3-c]pyrazoles in a single step.[7][17]

Experimental Protocol:

  • Reactant Mixture: In a flask, mix an aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and malononitrile (1 mmol) in water.[1]

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., piperidine, 5 mol%).[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Product Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.[1]

MCR_Workflow cluster_reactants Reactants aldehyde Aromatic Aldehyde reaction_vessel One-Pot Reaction (Water, Room Temp) aldehyde->reaction_vessel hydrazine Hydrazine Hydrate hydrazine->reaction_vessel ketoester β-Ketoester ketoester->reaction_vessel malononitrile Malononitrile malononitrile->reaction_vessel catalyst Catalyst (e.g., Piperidine) catalyst->reaction_vessel product Pyrano[2,3-c]pyrazole (Precipitate) reaction_vessel->product isolation Filtration & Drying product->isolation final_product Pure Product isolation->final_product

Workflow for multicomponent pyrano[2,3-c]pyrazole synthesis.
Logical Decision Tree for Catalyst Selection

This diagram illustrates a logical workflow for selecting an appropriate catalyst for pyrazole synthesis based on experimental priorities.

Catalyst_Selection start Define Synthesis Priorities q_recycling Is catalyst recyclability a high priority? start->q_recycling q_activity Is highest possible activity/ selectivity critical? q_recycling->q_activity No hetero Choose a Heterogeneous Catalyst q_recycling->hetero Yes q_green Is using green solvents (e.g., water) a goal? q_activity->q_green No homo Consider a Homogeneous Catalyst q_activity->homo Yes green_cat Select a 'Green Catalyst' (e.g., Amberlyst-70, nano-ZnO) q_green->green_cat Yes solvent_free Explore Solvent-Free or Aqueous Conditions q_green->solvent_free Yes hetero->q_green homo->q_green

Decision tree for catalyst selection in pyrazole synthesis.

References

managing exothermic reactions in 3-Amino-4-pyrazolecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions and other common issues encountered during the synthesis of 3-Amino-4-pyrazolecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The primary exothermic step is the cyclization reaction involving the addition of hydrazine (B178648) hydrate (B1144303) to a precursor.[1] This reaction can be vigorous and requires careful temperature control to prevent a runaway reaction.

Q2: What are the visual and physical indicators of a potential runaway reaction?

A2: Be vigilant for the following signs, which may indicate an uncontrolled exothermic event[2]:

  • A rapid and accelerating increase in reaction temperature that does not respond to standard cooling measures.

  • Sudden and vigorous boiling or refluxing of the solvent.

  • A noticeable increase in pressure within the reaction vessel.

  • Rapid changes in the color or viscosity of the reaction mixture.

  • Evolution of large quantities of gas or fumes.

Q3: What are the key safety precautions to take before starting the synthesis?

A3: Before beginning the synthesis, ensure the following safety measures are in place:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[3][4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.[6][4]

  • Ensure a safety shower and eyewash station are easily accessible.[5]

  • Be familiar with your laboratory's emergency shutdown procedures.[2]

Troubleshooting Guide: Managing Exothermic Reactions

Problem: Rapid, uncontrolled temperature increase during hydrazine hydrate addition.

Immediate Actions:

  • Alert Personnel: Immediately inform colleagues in the vicinity of the situation.[2]

  • Remove Heat Source: If heating, immediately remove the heat source.[2]

  • Enhance Cooling: Immerse the reaction vessel in an ice-water bath. Be cautious to avoid thermal shock to the glassware.[2]

  • Stop Reagent Addition: Immediately cease the addition of hydrazine hydrate.[2]

  • Emergency Shutdown: If the temperature continues to rise rapidly, evacuate the immediate area and follow your laboratory's emergency shutdown procedures.[2]

Preventative Measures & Optimization:

ParameterRecommendationRationale
Reagent Addition Add hydrazine hydrate dropwise or in small portions over an extended period.To allow for gradual heat dissipation and prevent a sudden temperature spike.
Cooling Maintain the reaction mixture at a low temperature (e.g., 0-10 °C) using an ice bath during the addition of hydrazine hydrate.[2]To effectively manage the heat generated by the exothermic reaction.
Monitoring Continuously monitor the internal temperature of the reaction with a calibrated thermometer.[2]To detect any deviation from the desired temperature range promptly.
Solvent Choice Use a solvent with a suitable boiling point, such as ethanol (B145695), to help control the reaction temperature.[2]A solvent with a boiling point that is too low may boil off, while one that is too high may not provide adequate temperature control.
Scale-Up Be aware that heat dissipation is less efficient on a larger scale due to a lower surface-area-to-volume ratio.[2]For larger-scale reactions, consider using a jacketed reactor with automated temperature control.

Experimental Protocols

Synthesis of this compound from Ethoxymethylenemalononitrile [7]

  • Preparation: In a suitable reaction vessel, dissolve 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise to the ethanol solution.

  • Reaction: After the addition is complete, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.

  • Crystallization: Transfer the reaction mixture to a refrigerator and leave it overnight to complete crystallization.

  • Isolation: Collect the white solid product by filtration and wash it with a small amount of pre-cooled ethanol.

  • Drying: Dry the product to obtain this compound.

Quantitative Data

Product Characterization:

PropertyValueReference
Appearance White to light yellow crystalline powder[8]
Melting Point 172-174 °C[7][8][9]
Molecular Formula C4H4N4[8][10]
Molecular Weight 108.10 g/mol [8][10]

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_synthesis Synthesis Step: Hydrazine Addition cluster_troubleshooting Troubleshooting: Temperature Spike Start Start Prepare_Precursor Prepare Precursor Solution Start->Prepare_Precursor Cool_Reaction Cool Reaction to 0-10°C Prepare_Precursor->Cool_Reaction Add_Hydrazine Add Hydrazine Hydrate Dropwise Cool_Reaction->Add_Hydrazine Monitor_Temp Monitor Temperature Continuously Add_Hydrazine->Monitor_Temp Temp_Spike Rapid Temperature Increase? Monitor_Temp->Temp_Spike Stop_Addition Stop Hydrazine Addition Temp_Spike->Stop_Addition Yes Continue_Reaction Continue Reaction Under Control Temp_Spike->Continue_Reaction No Enhance_Cooling Enhance Cooling (Ice Bath) Stop_Addition->Enhance_Cooling Alert_Personnel Alert Personnel Enhance_Cooling->Alert_Personnel Emergency_Shutdown Emergency Shutdown Alert_Personnel->Emergency_Shutdown If temp continues to rise

Caption: Workflow for managing exothermic reactions.

Synthesis_Pathway Synthesis Pathway of this compound Reactant_A Ethoxymethylenemalononitrile Reaction_Step Cyclization (Exothermic) Reactant_A->Reaction_Step Reactant_B Hydrazine Hydrate Reactant_B->Reaction_Step Solvent Ethanol Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthesis pathway of this compound.

References

preventing degradation of pyrazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pyrazole (B372694) compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pyrazole degradation during synthesis?

A1: Pyrazole degradation during synthesis can be attributed to several factors, including harsh reaction conditions and the inherent reactivity of the pyrazole ring. The most common causes are:

  • Strongly Basic Conditions: The pyrazole ring is susceptible to ring opening in the presence of strong bases. This is initiated by the deprotonation of a proton at the C3 position.[1]

  • Harsh Oxidative Conditions: Uncontrolled oxidation can lead to the opening of the pyrazole ring.[2] Certain substituents, like amino groups at the C5 position, can make the ring more prone to oxidative cleavage.

  • Highly Acidic Conditions: While generally stable in acidic media, prolonged exposure to very strong, concentrated acids, especially at elevated temperatures, can lead to degradation. The initial step is typically the protonation of a ring nitrogen atom, forming a more reactive pyrazolium (B1228807) cation.

  • Thermal Stress: Some substituted pyrazoles, particularly nitro-substituted derivatives, can be thermally sensitive and decompose at elevated temperatures.

  • Air and Light Exposure: While many pyrazole syntheses are robust, some intermediates, such as pyrazolines, can be air-sensitive and oxidize to the corresponding pyrazole. Certain reactions may also be sensitive to light, leading to the formation of colored byproducts.

Q2: How can I minimize the formation of colored impurities in my pyrazole synthesis?

A2: The formation of yellow or red impurities is a common issue, particularly in Knorr-type pyrazole syntheses using hydrazine (B178648) salts.[3][4] These colored byproducts often arise from the degradation of the hydrazine starting material or oxidative side reactions. To minimize their formation, consider the following:

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine (B124118) HCl), the reaction mixture can become acidic, which can promote impurity formation. The addition of one equivalent of a mild base, such as sodium acetate (B1210297) or potassium acetate, can neutralize the acid and lead to a cleaner reaction.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that may lead to colored impurities.[5]

  • Purification of Starting Materials: Ensure the purity of your starting materials, especially the hydrazine derivative, as impurities can contribute to discoloration.

  • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate the rate of side reactions.

Q3: What is the purpose of using a protecting group for the pyrazole NH during synthesis?

A3: The NH group of the pyrazole ring is acidic and can participate in side reactions, leading to a mixture of products or degradation. Protecting the NH group can:

  • Prevent Unwanted Reactions: It blocks the reactivity of the NH proton, preventing N-alkylation, N-acylation, or other undesired reactions at this position.

  • Improve Solubility: Attaching a protecting group can alter the solubility of the pyrazole derivative, which can be advantageous for purification.

  • Direct Regioselectivity: In some cases, the protecting group can influence the regioselectivity of subsequent reactions on the pyrazole ring.

  • Enhance Stability: Protecting groups like Boc can increase the stability of the pyrazole ring towards oxidation.[6]

Commonly used protecting groups for the pyrazole NH are tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP).

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Unfavorable reaction equilibrium.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and formation of the product. Extend the reaction time if necessary. 2. Optimize Temperature: For slow reactions, a moderate increase in temperature may be required. However, be cautious of potential thermal degradation. For exothermic reactions, ensure efficient cooling to prevent side reactions. 3. Adjust pH: The pH of the reaction medium is critical. For Knorr synthesis, catalytic acid is usually required.[7] If using a hydrazine salt, consider adding a mild base to neutralize excess acid. 4. Protecting Groups: If side reactions at the NH position are suspected, consider using a protecting group (see protocols below).
Formation of Multiple Products (Regioisomers or Side Products) 1. Use of unsymmetrical starting materials (e.g., 1,3-diketones) leading to regioisomers. 2. Competing side reactions of starting materials. 3. Degradation of the pyrazole ring leading to various byproducts.1. Control Regioselectivity: Modify reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired regioisomer. Steric and electronic properties of the substituents on the 1,3-dicarbonyl can influence the outcome.[5] 2. Purify Starting Materials: Ensure the purity of all reactants to minimize side reactions. 3. Milder Conditions: Employ milder reaction conditions (lower temperature, less harsh reagents) to reduce the likelihood of degradation.
Reaction Mixture Turns Dark Yellow, Red, or Brown 1. Degradation of hydrazine starting material. 2. Oxidative side reactions. 3. Polymerization of starting materials or products.1. Use Fresh Hydrazine: Use freshly distilled or high-purity hydrazine derivatives. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.[5] 3. Addition of Mild Base: When using hydrazine salts, add an equivalent of a mild base like sodium acetate.[5] 4. Purification: Many colored impurities can be removed by column chromatography or recrystallization. A wash with a non-polar solvent like toluene (B28343) may also be effective.[4]
Formation of an Unexpected Precipitate 1. Product is insoluble in the reaction solvent. 2. Formation of insoluble polymeric byproducts. 3. Precipitation of a salt byproduct.1. Solvent Screening: If the precipitate is the desired product, this can be advantageous for purification. If it hinders the reaction, screen for a solvent in which all components remain in solution. 2. Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by NMR, MS) to determine its identity. This will help in diagnosing the underlying issue. 3. Modify Workup: If the precipitate is an inorganic salt, it can typically be removed by an aqueous workup.

Experimental Protocols

Protocol 1: Boc Protection of Pyrazole NH

This protocol describes a general procedure for the protection of the pyrazole NH group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Pyrazole derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (or DIPEA) and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Boc₂O to the reaction mixture, either as a solid or as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: THP Protection of Pyrazole NH

This protocol outlines a method for the protection of the pyrazole NH group using 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Pyrazole derivative (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 - 2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount, e.g., 0.05 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask with a magnetic stirrer.

  • Add the acidic catalyst (p-TsOH or PPTS).

  • Add DHP dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A green, solvent- and catalyst-free alternative involves heating the neat pyrazole with a slight excess of DHP at 125 °C.[8]

Visualizations

degradation_pathways pyrazole Pyrazole deprotonation Deprotonation at C3 pyrazole->deprotonation [1] protonation Protonation at N pyrazole->protonation oxidative_cleavage Oxidative Ring Cleavage pyrazole->oxidative_cleavage strong_base Strong Base (e.g., NaH, BuLi) strong_base->deprotonation ring_opening Ring Opening deprotonation->ring_opening degradation_products1 Degradation Products ring_opening->degradation_products1 strong_acid Strong Acid (e.g., conc. H2SO4) strong_acid->protonation pyrazolium Pyrazolium Cation (More Reactive) protonation->pyrazolium degradation_products2 Degradation Products pyrazolium->degradation_products2 Nucleophilic attack or rearrangement oxidant Strong Oxidant (e.g., KMnO4) oxidant->oxidative_cleavage degradation_products3 Degradation Products oxidative_cleavage->degradation_products3

Caption: Common degradation pathways of the pyrazole ring.

experimental_workflow cluster_troubleshooting Troubleshooting Loop start Pyrazole Synthesis Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor issue Degradation or Side Products Observed? monitor->issue troubleshoot Consult Troubleshooting Guide: - Adjust pH - Lower Temperature - Use Inert Atmosphere issue->troubleshoot Yes complete Reaction Complete & Clean issue->complete No troubleshoot->start protect Consider NH Protection (Boc or THP) troubleshoot->protect protect->start

Caption: A logical workflow for troubleshooting pyrazole synthesis.

References

Validation & Comparative

Quantifying Impurities in 3-Amino-4-pyrazolecarbonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the pharmaceutical manufacturing process. 3-Amino-4-pyrazolecarbonitrile is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including the hypnotic agent Zaleplon. The presence of impurities in this raw material can impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of analytical methods for the quantification of impurities in this compound, with a focus on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Alternative techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for impurity profiling depends on factors such as sensitivity, specificity, speed, and the nature of the impurities. While RP-HPLC is often the gold standard for pharmaceutical analysis, other techniques offer distinct advantages for specific applications.

FeatureRP-HPLCHPTLCGC-MS
Principle Partition chromatography based on polarityAdsorption chromatography on a planar surfaceSeparation of volatile compounds based on boiling point and mass-to-charge ratio
Primary Use Quantitative analysis of a wide range of organic moleculesSemi-quantitative screening and quantificationIdentification and quantification of volatile and semi-volatile compounds
Typical Stationary Phase C18 or C8 silica (B1680970) gelSilica gelVarious capillary columns (e.g., 5% phenyl polysiloxane)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Very High (pg to fg level)
Specificity High, especially with diode array detectionModerateVery High, provides structural information
Sample Throughput SequentialHigh (multiple samples per plate)Sequential
Derivatization Generally not requiredCan be used for visualizationOften required for polar, non-volatile compounds
Key Advantages High resolution, accuracy, and precision; well-established for pharmaceutical analysisCost-effective, high throughput, simple sample preparationExcellent for identifying unknown volatile impurities
Limitations Higher cost per sample, sequential analysisLower resolution and sensitivity compared to HPLCNot suitable for non-volatile or thermally labile compounds

Recommended RP-HPLC Method for Impurity Quantification

Experimental Protocol: RP-HPLC

Objective: To separate and quantify potential impurities in a this compound sample.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV/Vis or Diode Array Detector
Column Symmetry C8 (250 x 4.6 mm, 5.0 µm) or equivalent
Mobile Phase 60:25:15 (v/v/v) mixture of 0.02M Potassium Dihydrogen Phosphate, Acetonitrile (B52724), and Methanol
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 20 minutes

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (1:1 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration to the standard solution.

Validation Parameters (Based on similar methods for Zaleplon):

ParameterTypical Performance
Linearity Range 0.01 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL
Accuracy (% Recovery) 92 - 98%
Precision (% RSD) < 2%

Alternative Analytical Methods

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for rapid screening of impurities. It is a form of planar chromatography that offers several advantages over traditional TLC, including improved resolution, sensitivity, and reproducibility.[3][4][5]

Objective: To separate and semi-quantitatively determine impurities in a this compound sample.

Chromatographic Conditions:

ParameterCondition
Instrument HPTLC system with an automatic sampler, developing chamber, and densitometric scanner
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Chloroform: Acetone: Ammonia Solution (9:1:0.2 by volume)
Application Volume 5 µL
Development In a twin-trough chamber to a distance of 80 mm
Drying Air-dried
Detection Densitometric scanning at 338 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the identification and quantification of volatile and semi-volatile impurities. For polar compounds like this compound and its potential impurities, derivatization is typically required to increase their volatility.[6]

Objective: To identify and quantify volatile impurities in a this compound sample.

Sample Preparation (Derivatization):

  • Accurately weigh about 1 mg of the this compound sample into a reaction vial.

  • Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 amu

Workflow and Pathway Diagrams

Impurity Quantification Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation RP_HPLC RP-HPLC Analysis Preparation->RP_HPLC HPTLC HPTLC Screening Preparation->HPTLC GC_MS GC-MS Identification Preparation->GC_MS Quantification Quantification of Impurities RP_HPLC->Quantification HPTLC->Quantification Identification Identification of Impurities GC_MS->Identification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the quantification of impurities in this compound.

Potential Impurity Sources A Starting Materials Target This compound A->Target B Intermediates B->Target C By-products C->Target D Degradation Products Target->D

Caption: Logical relationship of potential impurity sources for this compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Amino-4-pyrazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a cornerstone of innovation. This guide provides a comprehensive comparison of modern analytical techniques, with a focus on 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of 3-Amino-4-pyrazolecarbonitrile, a key building block in medicinal chemistry.

The unambiguous structural confirmation of pharmacologically relevant scaffolds like this compound is paramount for ensuring the safety, efficacy, and intellectual property of new chemical entities. While various analytical methods contribute to this process, 2D NMR techniques such as COSY, HSQC, and HMBC offer unparalleled insight into the intricate connectivity of atoms within a molecule. This guide presents a detailed examination of these methods, supported by experimental protocols and a comparative analysis with alternative techniques, to empower researchers in their quest for definitive structural assignment.

The Power of 2D NMR: A Detailed Look

Two-dimensional NMR spectroscopy provides a powerful avenue for elucidating the complete chemical structure of organic molecules by resolving overlapping signals in 1D NMR spectra and revealing correlations between different nuclei. For a molecule like this compound, with its distinct proton and carbon environments, 2D NMR is instrumental.

Hypothetical 2D NMR Data for this compound
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations
H1 (NH) ~12.0 (broad s)-HMBC to C3, C5
H5 ~7.8 (s)C5: ~135HMBC to C3, C4
NH₂ ~5.5 (broad s)-HMBC to C3
C3 -~150HMBC from H1, H5, NH₂
C4 -~95HMBC from H5
CN -~115HMBC from H5

Table 1. Predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Experimental Protocols for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data relies on meticulous sample preparation and parameter optimization.[1][2]

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would primarily confirm the absence of coupling for the isolated H5 proton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[1] It would be used to unambiguously assign the carbon signal of C5 by its correlation to H5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for elucidating the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons.[1] Key correlations for this molecule would include those from the NH proton (H1) and the C5 proton (H5) to the quaternary carbons (C3 and C4) and the nitrile carbon (CN).

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, a comprehensive structural elucidation often relies on an orthogonal approach, integrating data from multiple analytical techniques.[2]

Technique Principle Information Provided Advantages Limitations
2D NMR Spectroscopy Nuclear spin interactions in a magnetic fieldDetailed atomic connectivity and molecular frameworkProvides unambiguous structural assignment and stereochemical information.Relatively low sensitivity, requires soluble sample.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight and elemental composition; fragmentation patterns offer structural clues.High sensitivity, small sample amount required.Does not provide definitive connectivity information for isomers.
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise three-dimensional atomic arrangement.Provides absolute and unambiguous structure.Requires a suitable single crystal, which can be difficult to obtain.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., -NH₂, -C≡N).Fast, non-destructive, and provides a molecular fingerprint.Provides limited information on the overall molecular skeleton.

Table 2. Comparison of analytical techniques for the structural elucidation of this compound.

Visualizing the Workflow and Logic

To better illustrate the process of structural elucidation, the following diagrams outline the experimental workflow for 2D NMR and the logical integration of various analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR COSY COSY OneD_NMR->COSY HSQC HSQC OneD_NMR->HSQC HMBC HMBC OneD_NMR->HMBC Processing Data Processing COSY->Processing HSQC->Processing HMBC->Processing Correlation_Analysis Correlation Analysis (¹H-¹H, ¹H-¹³C) Processing->Correlation_Analysis Structure_Assignment Structure Assignment Correlation_Analysis->Structure_Assignment Final_Structure Final Structure Structure_Assignment->Final_Structure

Figure 1. Experimental workflow for the 2D NMR structural elucidation of this compound.

logical_relationship cluster_primary_analysis Primary Structural Information cluster_detailed_elucidation Detailed Structural Elucidation cluster_definitive_confirmation Definitive Confirmation cluster_conclusion Conclusion MS Mass Spectrometry (Molecular Formula) NMR 2D NMR Spectroscopy (Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR XRay X-ray Crystallography (3D Structure) NMR->XRay if crystal available Final_Structure Unambiguous Structure NMR->Final_Structure XRay->Final_Structure

References

A Spectroscopic Comparison of 3-Amino-4-pyrazolecarbonitrile and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Amino-4-pyrazolecarbonitrile and its regioisomers, crucial building blocks in medicinal chemistry and materials science. Understanding the distinct spectroscopic fingerprints of these isomers is paramount for unambiguous structural elucidation and ensuring the purity of synthesized compounds. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these closely related molecules.

Isomer Structures and Spectroscopic Differentiation Workflow

The positional isomers of aminopyrazole carbonitrile present unique electronic environments, leading to distinguishable spectroscopic characteristics. The following diagram illustrates the isomers and a logical workflow for their differentiation using common spectroscopic techniques.

G cluster_isomers Aminopyrazolecarbonitrile Regioisomers cluster_analysis Spectroscopic Analysis Workflow cluster_key_features Key Differentiating Features This compound This compound (CAS: 16617-46-2) 4-Amino-3-pyrazolecarbonitrile 4-Amino-3-pyrazolecarbonitrile (CAS: 68703-67-3) 5-Amino-3-pyrazolecarbonitrile 5-Amino-3-pyrazolecarbonitrile (CAS: 125144-04-9) A Sample B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D 1H NMR Spectroscopy A->D E 13C NMR Spectroscopy A->E F Structural Confirmation B->F MS_feat Molecular Ion Peak (m/z) B->MS_feat C->F IR_feat N-H and C≡N Stretch Frequencies C->IR_feat D->F HNMR_feat Chemical Shift & Multiplicity of Ring Protons D->HNMR_feat E->F CNMR_feat Chemical Shifts of Quaternary Carbons (C-CN, C-NH2) E->CNMR_feat

Caption: Workflow for the spectroscopic differentiation of aminopyrazolecarbonitrile isomers.

Data Presentation

The following tables summarize the available spectroscopic data for this compound and its regioisomers. It is important to note that experimental data for 4-Amino-3-pyrazolecarbonitrile and 5-Amino-3-pyrazolecarbonitrile are scarce in the literature; therefore, data for a closely related derivative or predicted values are provided for comparison where available.

Mass Spectrometry Data

All three parent isomers share the same molecular formula (C₄H₄N₄) and molecular weight (108.10 g/mol ). Mass spectrometry will therefore show an identical molecular ion peak, making it useful for confirming the molecular weight but not for distinguishing between the regioisomers based on the parent ion alone. Fragmentation patterns, however, may show subtle differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₄H₄N₄108.10108 (M+), 81, 54[1]
4-Amino-3-pyrazolecarbonitrile C₄H₄N₄108.10Data not available
5-Amino-3-pyrazolecarbonitrile C₄H₄N₄108.10Data not available
Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the key functional groups present in these isomers. The characteristic stretching frequencies of the amino (N-H) and nitrile (C≡N) groups are particularly informative.

Compoundν(N-H) (cm⁻¹)ν(C≡N) (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~3400-3200 (multiple bands for NH₂ and NH)~2225[2]~1640 (C=N), ~1570 (N-H bending)
4-Amino-1-ethyl-1H-pyrazole-3-carbonitrile *~3500-3300 (asymmetric and symmetric NH₂ stretching)[3]~2230-2200[3]Not specified
5-Amino-3-pyrazolecarbonitrile Data not availableData not availableData not available

*Data for N-ethyl derivative.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts and coupling patterns of the pyrazole (B372694) ring protons are key distinguishing features.

Compoundδ(H-ring) (ppm)δ(NH₂) (ppm)δ(NH-ring) (ppm)Solvent
This compound ~7.7 (s, 1H, H5)~5.5 (br s, 2H)~11.5 (br s, 1H)DMSO-d₆
4-Amino-1-ethyl-1H-pyrazole-3-carbonitrile *~7.5 (s, 1H, H5)broad singletN/A (N-substituted)Not specified[3]
5-Amino-3-pyrazolecarbonitrile Data not availableData not availableData not availableData not available

*Data for N-ethyl derivative.

¹³C NMR Spectroscopy Data

Carbon NMR spectroscopy allows for the differentiation of the carbon skeletons of the isomers. The chemical shifts of the carbon atoms bearing the amino and cyano groups, as well as the unsubstituted ring carbon, are particularly diagnostic.

Compoundδ(C3) (ppm)δ(C4) (ppm)δ(C5) (ppm)δ(CN) (ppm)Solvent
This compound ~153~75~138~118DMSO-d₆[4]
4-Amino-3-pyrazolecarbonitrile Data not availableData not availableData not availableData not availableData not available
5-Amino-3-pyrazolecarbonitrile Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). For ¹³C NMR, spectra are generally acquired with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) corresponds to the molecular weight of the compound.

References

A Comparative Analysis of Knorr vs. Microwave-Assisted Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole (B372694) derivatives is a cornerstone of medicinal chemistry.[1][2] This guide provides an objective, data-driven comparison of the classical Knorr pyrazole synthesis and modern microwave-assisted techniques, offering detailed experimental protocols and a clear visualization of the synthetic workflows.

The pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved drugs.[2] The traditional Knorr pyrazole synthesis, first reported in 1883, is a robust and versatile method for constructing this heterocyclic ring.[1] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically catalyzed by an acid.[1][3][4] While effective, this conventional method often requires prolonged reaction times and elevated temperatures.[2] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant improvements in reaction speed, yield, and sustainability.[2][5]

Performance Comparison: Knorr Synthesis vs. Microwave-Assisted Methods

Microwave irradiation has consistently demonstrated superiority over conventional heating methods in the synthesis of pyrazole derivatives.[2] This is primarily due to the rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts.[2] The following table summarizes quantitative data from various studies, highlighting the key performance differences between the two methods.

ProductMethodReaction TimeTemperature (°C)Yield (%)
Phenyl-1H-pyrazoles Microwave-Assisted5 minutes6091-98
Conventional Heating2 hours7572-90
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted2 minutes8062-92
Conventional Heating1 hour8048-85
Quinolin-2(1H)-one-based pyrazoles Microwave-Assisted7-10 minutes12068-86
Conventional HeatingNot SpecifiedNot SpecifiedLower
Pyranopyrazoles Microwave-Assisted2-8 minutesNot SpecifiedGood
Conventional Heating3 hoursReflux70-76
N'-substituted hydrazides Microwave-Assisted9-10 minutesNot Specified79-92
Conventional Heating7-9 hoursRefluxLower

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for both conventional and microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.

Conventional Knorr Pyrazole Synthesis Protocol

This protocol outlines the general procedure for the Knorr pyrazole synthesis using conventional heating.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[1]

  • Add the chosen solvent to dissolve the dicarbonyl compound.[6]

  • Add the substituted hydrazine to the mixture.[1] If using an acid catalyst, add it at this stage.[6]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If a precipitate forms, collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.[6]

  • If no precipitate forms, remove the solvent under reduced pressure.[6]

  • Purify the crude product by recrystallization or column chromatography.[1]

Microwave-Assisted Pyrazole Synthesis Protocol

This protocol provides a general guideline for microwave-assisted pyrazole synthesis.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Suitable solvent (e.g., ethanol, DMSO)[1][2]

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound, the hydrazine derivative, and a suitable solvent.[1]

  • Seal the vessel and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature and for a specific time (e.g., 140 °C for 20 minutes), with stirring.[1]

  • After the reaction is complete, cool the vessel to room temperature.[1]

  • The product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the Knorr pyrazole synthesis and the microwave-assisted method.

Knorr_Workflow Reactants 1. Combine 1,3-Dicarbonyl and Hydrazine in Flask Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Heat 3. Heat under Reflux (Conventional Heating) Solvent->Heat Monitor 4. Monitor Reaction (TLC) Heat->Monitor Cooldown 5. Cool to Room Temperature Monitor->Cooldown Isolate 6. Isolate Crude Product (Filtration/Evaporation) Cooldown->Isolate Purify 7. Purify Product (Recrystallization/Chromatography) Isolate->Purify

Conventional Knorr Synthesis Workflow

Microwave_Workflow Reactants 1. Combine Reactants in Microwave Vial Seal 2. Seal Vessel Reactants->Seal Irradiate 3. Microwave Irradiation (Controlled Temp & Time) Seal->Irradiate Cooldown 4. Cool to Room Temperature Irradiate->Cooldown Isolate 5. Isolate Crude Product (Precipitation/Extraction) Cooldown->Isolate Purify 6. Purify Product Isolate->Purify

Microwave-Assisted Synthesis Workflow

Conclusion

The evidence strongly supports the adoption of microwave-assisted techniques for the synthesis of pyrazole derivatives.[2] The significant reduction in reaction times, coupled with higher yields and often cleaner reaction profiles, presents a compelling case for its use in both academic and industrial research settings.[2][5] While the Knorr synthesis remains a valuable and reliable method, particularly for large-scale production where microwave scalability can be a concern, MAOS offers a more efficient and environmentally friendly approach for rapid library synthesis and drug discovery efforts. The choice between these methods will ultimately depend on the specific research goals, available equipment, and the scale of the synthesis.

References

Comparative Biological Activity of 3-Amino-4-pyrazolecarbonitrile and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-Amino-4-pyrazolecarbonitrile and its derivatives have garnered significant attention, particularly in the field of oncology, for their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.

This guide provides a comparative analysis of the biological activity of this compound analogs, focusing on their cytotoxic effects against various cancer cell lines. The data presented is compiled from multiple studies, and while direct comparisons should be made with caution due to potential variations in experimental conditions, the information provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives, including analogs of this compound. The activity is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10
PC3 (Prostate)4.52Axitinib>10
A549 (Lung)6.77Axitinib>10
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Erlotinib10.6
Sorafenib1.06
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95
Polysubstituted PyrazoleHOP-92 (Lung)1.61Sorafenib1.90
1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamineHepG2 (Liver)13.14Roscovitine0.99
MCF-7 (Breast)8.03
Pyrazolo[1,5-a]pyrimidine derivative (10b)HepG2 (Liver)17.12DoxorubicinNot specified
MCF-7 (Breast)10.05
A549 (Lung)29.95
Caco2 (Colon)25.24

Note: The data presented in this table is compiled from various sources and should be interpreted with consideration for potential differences in experimental methodologies between studies.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of this compound and its analogs.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrazole compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[1]

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes how to analyze the effect of a pyrazole compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test pyrazole compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at the desired concentrations for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.[1]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[1]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.[1]

Visualizing the Mechanism of Action: Inhibition of CDK2 Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases involved in cell proliferation and survival signaling pathways. A key target is Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Inhibition_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Drives CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates (inactivates) Inhibitor This compound Analog Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway and its inhibition.

The diagram above illustrates a simplified representation of the CDK2 signaling pathway. Growth factor signaling leads to the activation of the Ras/Raf/MEK/ERK pathway, which upregulates Cyclin D. Cyclin D activates CDK4/6, which, along with the Cyclin E/CDK2 complex, phosphorylates the Retinoblastoma (Rb) protein. Phosphorylation of Rb releases the transcription factor E2F, which then promotes the transcription of genes required for S phase entry, including Cyclin E, creating a positive feedback loop. This compound analogs can inhibit CDK2, thereby preventing Rb phosphorylation, blocking cell cycle progression at the G1/S checkpoint, and ultimately inhibiting cancer cell proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyrazole Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Efficacy of Catalysts for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of heterocyclic chemistry, is pivotal in the development of a wide array of pharmaceuticals and agrochemicals. The choice of a catalyst is a critical decision that significantly influences reaction efficiency, yield, and environmental impact. This guide provides an objective, data-driven comparison of various catalytic systems for pyrazole (B372694) synthesis, offering detailed experimental protocols and a clear visualization of the underlying workflows and catalyst characteristics.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is a multifactorial equation, with reaction yield, time, and temperature being key variables. Below, we present comparative data for the synthesis of two common pyrazole derivatives, 3,5-dimethylpyrazole (B48361) and 1,3,5-triphenyl-1H-pyrazole, using different catalytic approaches. This is followed by a broader comparison of various catalysts for the synthesis of other pyrazole derivatives.

Table 1: Comparative Synthesis of 3,5-Dimethylpyrazole
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Traditional Knorr)Acetylacetone (B45752), Hydrazine (B178648) Hydrate (B1144303)Water152h95[1]
Ammonium (B1175870) Chloride (Green Catalyst)Acetylacetone, Hydrazine HydrateEthanol (B145695)RefluxNot SpecifiedNot Specified[2]
Acid Catalyst (e.g., Acetic Acid)Acetylacetone, Hydrazine HydrateEthanolReflux1.5 - 3h75-95[3]
Ionic Liquid ([bmim][BF4])Acetylacetone, Hydrazine Hydrate[bmim][BF4]Room Temp - 6015 - 30 minup to 96
Table 2: Comparative Synthesis of 1,3,5-Triphenyl-1H-pyrazole
CatalystReactantsSolventTemperature (°C)AtmosphereTimeYield (%)Reference
Mesoporous SiO2-Al2O3Substituted Chalcone (B49325), Phenylhydrazine (B124118) HydrateEthanol85Not Specified60 minExcellent[4]
N.O-5% Hybrid CatalystAcetophenone, Benzaldehyde, PhenylhydrazineToluene200 (MW)N2 then O24h74[5]
N.O-5% Hybrid CatalystChalcone, PhenylhydrazineToluene200 (MW)N2 then O23.5h88[5]
Table 3: Efficacy of Various Catalysts in Pyrazole Synthesis
CatalystPyrazole DerivativeYield (%)Reaction TimeTemperature (°C)Reference
Nano-ZnO1,3,5-substituted pyrazolesup to 95ShortControlled
Pd-Nanoparticles (in PEG-400/H2O)Regioselective pyrazolesGood to ExcellentNot SpecifiedNot Specified
AgOTf (1 mol%)3-CF3-pyrazolesup to 991hRoom Temp[6]
Molecular Iodine4-sulfonyl pyrazolesGood to ExcellentNot SpecifiedRoom Temp
Amberlyst-70Substituted pyrazolesGood to ExcellentNot SpecifiedRoom Temp
FeCl3/PVP (in water/PEG-400)4-amino-1-aryl-1H-pyrazole-4-carbonitrilesup to 972-4hNot Specified
Nickel-based heterogeneous catalystSubstituted pyrazolesGood to Excellent3hRoom Temp[7]
AlCl3 (15 mol%)5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile8530 min80[8]
YS-Fe3O4@PMO/IL-Cu nanocatalystPyranopyrazolesHighShortNot Specified[9]
Graphene Oxide NanoparticlesSubstituted pyrazolesHighShortNot Specified[10]

Note on TON and TOF: While Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for catalyst performance, their reporting in the reviewed literature for pyrazole synthesis is inconsistent. One study on a Cu(I) complex with a pyrazole-based ligand reported a TON of 29 and a TOF of 0.85 min⁻¹ for a related oxidation reaction.[11] For a comprehensive evaluation, standardized reporting of these metrics is highly encouraged in future research.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for key pyrazole synthesis methods.

Protocol 1: Green Synthesis of 3,5-Dimethylpyrazole using Ammonium Chloride[2]
  • Reaction Setup: In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Reagent Addition: Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution. A few drops of glacial acetic acid can be optionally added as an additional catalyst.

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the ammonium chloride precipitate.

  • Isolation: Concentrate the filtrate using a rotary evaporator. Add distilled water to the residue to dissolve any remaining salts.

  • Crystallization: Slowly add the aqueous solution to a beaker of chilled water to crystallize the pyrazole product. Filter the crystals and wash with cold water. Recrystallize from a suitable solvent like methanol (B129727) to obtain the pure product.

Protocol 2: Synthesis of 1,3,5-Triphenyl-1H-pyrazole using Mesoporous SiO2-Al2O3[4]
  • Reaction Mixture: In a round-bottom flask, a mixture of the appropriately substituted chalcone (1 mmol) and phenylhydrazine hydrate (1 mmol) is prepared in the presence of 0.1 g of SiO2-Al2O3 catalyst in 15 mL of ethanol.

  • Reaction Condition: The reaction mixture is heated at 85°C under reflux for 60 minutes.

  • Catalyst Separation: Upon completion of the reaction, indicated by TLC, hot ethanol is added to the reaction mixture, and the catalyst is separated by filtration.

  • Purification: The product is purified by recrystallization from aqueous ethanol. The structure and purity are confirmed by comparing its physical constants (melting point) and spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass spectra) with literature values.

Protocol 3: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[7]
  • Initial Mixture: Acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) are charged into a round-bottom flask containing ethanol (10 mL).

  • Initial Reaction: The mixture is stirred for 30 minutes at room temperature.

  • Second Reactant Addition: Benzaldehyde is added dropwise to the reaction mixture.

  • Final Reaction: The reaction mixture is stirred for an additional 3 hours at room temperature.

  • Work-up and Purification: The catalyst is recovered by filtration. The filtrate is then subjected to a standard work-up procedure, which may include extraction and washing. The crude product is purified by recrystallization or column chromatography.

Visualizing the Process: Workflows and Catalyst Comparison

To provide a clearer understanding of the experimental process and the relationships between different catalyst types, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Catalyst and Starting Materials B Assemble Reaction Apparatus A->B C Add Reactants and Solvent B->C D Introduce Catalyst C->D E Control Reaction Conditions (Temp, Time, Atmosphere) D->E F Monitor Reaction Progress (TLC) E->F G Quench Reaction F->G H Catalyst Separation/Recovery G->H I Extraction and Washing H->I J Purification (Crystallization/Chromatography) I->J K Characterization (NMR, IR, MS) J->K L Determine Yield and Purity K->L

A general experimental workflow for catalyst comparison in pyrazole synthesis.

Catalyst_Comparison cluster_metal Metal-Based Catalysts cluster_organo Organocatalysts cluster_green Green Chemistry Aspects Metal Metal-Based Homogeneous Homogeneous (e.g., AgOTf, Cu(OTf)2) Metal->Homogeneous Heterogeneous Heterogeneous (e.g., PdNPs, Ni-based) Metal->Heterogeneous Nanocatalysts Nanocatalysts (e.g., Nano-ZnO, Fe3O4-based) Metal->Nanocatalysts Green Green Catalysts Recyclable Recyclable (Heterogeneous, Nanocatalysts) Heterogeneous->Recyclable Nanocatalysts->Recyclable MildConditions Mild Conditions (Organocatalysts, some Nanocatalysts) Nanocatalysts->MildConditions Organo Organocatalysts LewisAcid Lewis Acidic (e.g., Molecular Iodine) Organo->LewisAcid BronstedAcid Brønsted Acidic (e.g., Ammonium Chloride) Organo->BronstedAcid Organo->MildConditions Green->Recyclable Green->MildConditions

Logical relationships and key features of different catalyst types for pyrazole synthesis.

References

Validating the Structure of 3-Amino-4-pyrazolecarbonitrile: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel heterocyclic compounds is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural validation of 3-Amino-4-pyrazolecarbonitrile, a key building block in medicinal chemistry. Detailed experimental protocols, comparative data, and visual workflows are presented to offer a practical resource for researchers in the field.

Unambiguous Structure Confirmation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound (C₄H₄N₄, Molecular Weight: 108.10 g/mol ), mass spectrometry offers a rapid and highly sensitive method for confirming its molecular weight and deducing its structural features through fragmentation analysis.

Predicted Mass Spectrometry Data for this compound

The expected electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak (M⁺) at m/z 108, confirming the molecular weight. Subsequent fragmentation provides a unique fingerprint for the molecule.

IonProposed Fragment StructureExpected m/z
[C₄H₄N₄]⁺ (M⁺)Molecular Ion108
[C₃H₂N₃]⁺Loss of HCN from the pyrazole (B372694) ring81
[C₂H₂N₂]⁺Further loss of HCN54
[C₂H₂N]⁺Rearrangement and loss of N₂52
[N₂]⁺ or [CO]⁺Nitrogen gas or background carbon monoxide28

Table 1: Predicted m/z values for the molecular ion and major fragments of this compound under electron ionization.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool, a multi-technique approach is often employed for comprehensive structural validation.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Isomers may not be distinguishable, can require derivatization for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of atoms.Provides unambiguous structure and stereochemistry, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Table 2: Comparison of Mass Spectrometry with NMR and IR Spectroscopy for the structural validation of this compound.

Experimental Protocols

Mass Spectrometry Analysis

A general protocol for the analysis of this compound using electron ionization mass spectrometry (GC-MS) is as follows:

  • Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 20-200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Fragmentation Pathway and Validation Workflow

To further clarify the processes involved in the structural validation, the following diagrams illustrate the fragmentation pathway of this compound in a mass spectrometer and the general workflow for compound validation.

Fragmentation Pathway of this compound M [C₄H₄N₄]⁺˙ m/z = 108 (Molecular Ion) F1 [C₃H₂N₃]⁺ m/z = 81 M->F1 - HCN F2 [C₂H₂N₂]⁺˙ m/z = 54 F1->F2 - HCN F3 [C₂H₂N]⁺ m/z = 52 F1->F3 - N₂

Caption: Fragmentation of this compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Connectivity) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Validation Structure Confirmed Data_Analysis->Structure_Validation

Caption: General workflow for compound validation.

A Comparative Analysis of Aminopyrazole Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for the development of targeted therapeutics. The constitutional isomerism of the amino group on the pyrazole (B372694) ring—at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties, spatial arrangement, and, consequently, its biological activity. This guide provides a comparative study of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers, presenting available quantitative data, detailed experimental methodologies for their evaluation, and visualizations of relevant signaling pathways and workflows to inform rational drug design.

Isomeric Impact on Biological Activity: A High-Level Comparison

The position of the amino substituent on the pyrazole ring is a critical determinant of a compound's therapeutic potential.[1] Generally, 3-aminopyrazoles (3-APs) and 5-aminopyrazoles (5-APs) are extensively explored and have yielded potent inhibitors against a range of targets, particularly protein kinases involved in oncology and inflammation.[1][2] In contrast, 4-aminopyrazoles (4-APs) have demonstrated comparatively reduced anti-inflammatory and anticancer activities but have shown promise in other areas like anticonvulsant agents.[2] The 5-aminopyrazole moiety is particularly notable for its utility as a synthon for constructing fused pyrazole heterocyclic systems with diverse biological activities.[3]

Comparative Inhibitory Activity Against Key Kinase Targets

While direct head-to-head comparative studies of the underivatized aminopyrazole isomers are scarce, the examination of their derivatives provides significant insight into their structure-activity relationships (SAR). This section compares the inhibitory potency of derivatives of each isomer against prominent kinase targets.

Disclaimer: The following data is compiled from multiple sources. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a crucial mediator of inflammatory responses, making it a key target for anti-inflammatory drug discovery. Both 3-AP and 5-AP derivatives have been investigated as p38 MAPK inhibitors.

Isomer ClassRepresentative CompoundTargetIC50 (nM)Reference
3-Aminopyrazole Derivative 9 (Novartis)MK2 (downstream of p38)-[2]
5-Aminopyrazole RO3201195p38α MAPK-[2]
5-Aminopyrazole Compound 17ap38α MAPK-[2]
5-Aminopyrazole SR-318p38α MAPK283[1]

Note: Specific IC50 values for some compounds were not explicitly stated in the referenced reviews.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is integral to immune function and cell growth, and its dysregulation is implicated in myeloproliferative disorders and inflammatory diseases. Aminopyrazole-based scaffolds have been successfully employed in the development of JAK inhibitors.

Isomer ClassRepresentative CompoundTargetIC50 (nM)Reference
2-Amino-pyrazolo[1,5-a]pyrimidine (Fused 5-AP derivative)JAK2Potent Inhibition[4]
2-Aminopyridine Derivative Compound 16m-(R)JAK23[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole derivatives have emerged as potent inhibitors of FGFRs, including drug-resistant mutants.

Isomer ClassRepresentative CompoundTargetIC50 (nM)Reference
3-Aminopyrazole Compound 3FGFR3 (WT)<1 (in cells)[6]
3-Aminopyrazole Compound 3FGFR3 (V555M)<1 (in cells)[6]
3-Aminopyrazole Compound 6FGFR2 (WT)<1 (in cells)[6]
3-Aminopyrazole Compound 6FGFR2 (V564F)<1 (in cells)[6]
5-Amino-1H-pyrazole-4-carboxamide Compound 10hFGFR146[7]
5-Amino-1H-pyrazole-4-carboxamide Compound 10hFGFR241[7]
5-Amino-1H-pyrazole-4-carboxamide Compound 10hFGFR399[7]
5-Amino-1H-pyrazole-4-carboxamide Compound 10hFGFR2 (V564F)62[7]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays cited in the evaluation of aminopyrazole isomers.

In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human p38α kinase, kinase assay buffer, ATP, substrate (e.g., ATF2), test compounds, 384-well plates, and a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Procedure :

    • Add 1 µL of the test compound at various concentrations (typically in DMSO) to the wells of a 384-well plate.

    • Add 2 µL of p38α enzyme solution.

    • Add 2 µL of a mixture containing the substrate and ATP.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials : Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a detergent-based solution), 96-well plates, and the cell line of interest.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate at room temperature in the dark for at least 2 hours, with shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

  • Reagents and Materials : Human recombinant COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), test compounds, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure :

    • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

    • Add the test inhibitor at various concentrations to the appropriate wells of a 96-well plate. Include wells for a no-inhibitor control and a positive control.

    • Add the reconstituted COX-2 enzyme to all wells except the background control.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis : The rate of increase in fluorescence is proportional to the COX-2 activity. The percent inhibition is calculated, and IC50 values are determined from a dose-response curve.

Visualizing the Landscape: Signaling Pathways and Workflows

Understanding the context in which these aminopyrazole isomers act is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Inflammation Inflammation (TNF-α, IL-6) MK2->Inflammation TranscriptionFactors->Inflammation Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for aminopyrazole inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression regulates Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->JAK

Caption: The JAK-STAT signaling pathway, a key target for aminopyrazole-based therapeutics.

Drug_Discovery_Workflow Target Target Identification Screening High-Throughput Screening Target->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for small molecule drug discovery and development.

Conclusion

The isomeric form of aminopyrazoles is a critical consideration in drug design, with 3-aminopyrazoles and 5-aminopyrazoles demonstrating significant promise as scaffolds for potent kinase inhibitors. While 4-aminopyrazoles have been less prominent in this area, their potential in other therapeutic applications should not be overlooked. The data and protocols presented herein provide a framework for the comparative evaluation of these important building blocks. Future research focusing on direct, systematic comparative studies of aminopyrazole isomers against a broad panel of targets will be invaluable in further elucidating their structure-activity relationships and guiding the development of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 3-Amino-4-pyrazolecarbonitrile: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-4-pyrazolecarbonitrile is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this compound and its derivatives, focusing on reaction yields and experimental protocols to aid in the selection of the most suitable method.

Yield Comparison of Synthesis Routes

The following table summarizes the reported yields for various synthetic strategies leading to this compound and its substituted analogs.

Route NumberSynthetic RouteProductYield (%)
1(Ethoxymethylene)malononitrile with Hydrazine (B178648) Hydrate (B1144303)This compound86%[1]
2Multi-step synthesis from Enaminones5-Aryl-3-amino-1H-pyrazole-4-carbonitriles93-95%[2]
3Three-component reaction (Aryl Aldehyde, Malononitrile (B47326), Hydrazine) with Microwave5-Aryl-3-amino-1H-pyrazole-4-carbonitriles82-90%[3]
4Three-component reaction (Aryl Aldehyde, Malononitrile, Hydrazine) with Heating5-Aryl-3-amino-1H-pyrazole-4-carbonitriles25-55%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Synthesis of this compound from (Ethoxymethylene)malononitrile

This route offers a direct and high-yielding approach to the parent compound.

Experimental Protocol: [1]

  • To a solution of 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol (B145695), hydrazine hydrate (5.0 g, 0.156 mol) is slowly added dropwise.

  • The reaction mixture is then heated on a steam bath for 30 minutes.

  • A white precipitate forms during the reaction. The mixture is subsequently cooled in a refrigerator overnight to ensure complete crystallization.

  • The solid product is collected by filtration and washed with a small amount of cold ethanol.

  • The resulting white crystalline solid is this compound.

Route 2: Multi-step Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles from Enaminones

This multi-step pathway is effective for producing 5-substituted derivatives and involves the formation of several intermediates.

Experimental Protocol: [2][4]

  • Step 1: Synthesis of 3-Oxo-3-arylpropanenitriles

    • A mixture of the appropriate enaminone (10 mmol) and hydroxylamine (B1172632) hydrochloride (0.69 g, 10 mmol) in ethanol (30 mL) is prepared.

    • A solution of potassium hydroxide (B78521) (0.56 g, 10 mmol) in water (8 mL) is added.

    • The mixture is heated under reflux for 30-60 minutes.

    • The reaction mixture is poured into water and neutralized with hydrochloric acid.

    • The solid product is collected by filtration and crystallized from benzene.

  • Step 2: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles

    • To a solution of the 3-oxo-3-arylpropanenitrile (10 mmol) in dioxane (20 mL), trichloroacetonitrile (B146778) (1.0 mL, 10 mmol) and a catalytic amount of piperidine (B6355638) (0.1 mL) are added.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is then poured into water.

    • The solid product is collected by filtration and crystallized from ethanol.

  • Step 3: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles

    • To the (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile (10 mmol), an excess of hydrazine hydrate (3 mL) is added and stirred for 3 minutes, resulting in an exothermic reaction.

    • The intermediate hydrazino-propenenitrile is formed and then refluxed in dioxane (20 mL) for 30 minutes.

    • The mixture is cooled to room temperature, and the crystalline product is collected by filtration and recrystallized from a suitable solvent.

Route 3 & 4: Three-Component Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles

This approach allows for the one-pot synthesis of 5-aryl derivatives, with microwave irradiation offering a significant improvement in yield and reaction time over conventional heating.

Experimental Protocol: [3]

  • Method A (Conventional Heating):

    • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (3 mmol) in water (10 mL) is refluxed for 3-4 hours.

    • After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with hexane, and dried.

  • Method B (Microwave Irradiation):

    • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (3 mmol), and a catalytic amount of triethylamine (B128534) in water is subjected to microwave irradiation for 2-4 minutes.

    • The resulting crystals are filtered off, washed with water, and dried in a vacuum.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: From (Ethoxymethylene)malononitrile A (Ethoxymethylene)malononitrile C This compound (Yield: 86%) A->C B Hydrazine Hydrate B->C

Caption: A direct one-step synthesis of this compound.

G cluster_1 Route 2: Multi-step Synthesis of 5-Aryl Derivatives D Enaminone F 3-Oxo-3-arylpropanenitrile D->F E Hydroxylamine Hydrochloride E->F H (Z)-3-Amino-2-aroyl-4,4,4- trichloro-2-butenenitrile F->H G Trichloroacetonitrile G->H J 5-Aryl-3-amino-1H-pyrazole-4-carbonitrile (Yield: 93-95%) H->J I Hydrazine Hydrate I->J

Caption: A sequential synthesis pathway for 5-aryl substituted pyrazoles.

G cluster_2 Route 3 & 4: Three-Component Synthesis of 5-Aryl Derivatives K Aromatic Aldehyde N One-Pot Reaction K->N L Malononitrile L->N M Hydrazine Hydrate M->N O 5-Aryl-3-amino-1H-pyrazole-4-carbonitrile N->O Microwave: 82-90% Heating: 25-55%

Caption: A one-pot, three-component reaction for 5-aryl pyrazole (B372694) synthesis.

References

Unraveling Byproducts in 3-Amino-4-pyrazolecarbonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Amino-4-pyrazolecarbonitrile, a crucial building block for many pharmaceutical compounds, presents challenges in achieving high purity. Understanding and characterizing the byproducts formed during its synthesis is paramount for process optimization and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the desired product and its common byproducts, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound, primarily through the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine (B178648) hydrate (B1144303), can lead to the formation of several byproducts. The most notable of these are 3-amino-4-cyano-2-hydrazonomethylpyrazole and 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine. The formation of these impurities is highly dependent on reaction conditions such as temperature and reactant stoichiometry. This guide details the characterization of these compounds, providing a basis for their identification and control.

Synthesis Pathway and Byproduct Formation

The primary route to this compound involves the cyclization of a hydrazine derivative with a malononitrile (B47326) derivative. A widely used method is the reaction of ethoxymethylenemalononitrile with hydrazine hydrate. While this method is effective, it is not without the formation of side products.

G cluster_reactants Reactants cluster_products Products EMN Ethoxymethylenemalononitrile APC This compound (Desired Product) EMN->APC Room Temp -> Reflux Byproduct1 3-amino-4-cyano-2-hydrazonomethylpyrazole (Byproduct I) EMN->Byproduct1 Room Temp Byproduct2 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine (Byproduct II) EMN->Byproduct2 Excess EMMN HH Hydrazine Hydrate HH->APC HH->Byproduct1 HH->Byproduct2

Synthesis of this compound and key byproducts.

Reaction conditions play a critical role in the product distribution. The formation of 3-amino-4-cyano-2-hydrazonomethylpyrazole (Byproduct I) is observed at room temperature, while its formation is suppressed at reflux temperatures. The use of excess ethoxymethylenemalononitrile can lead to the formation of the fused heterocyclic system, 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine (Byproduct II) .

Characterization Data

A comparative summary of the analytical data for the main product and its byproducts is essential for their identification. While complete spectral data for the byproducts is not extensively reported in the literature, the following table summarizes available information.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
This compound C₄H₄N₄108.11IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN). ¹H NMR (DMSO-d₆): δ 6.50 (s, 2H, NH₂), 12.16 (br s, 1H, NH). MS (m/z): 184 (M⁺ for 5-phenyl derivative)[1].
Byproduct I C₅H₆N₆150.14Formation favored at room temperature.
Byproduct II C₈H₄N₆184.16Formation favored with excess ethoxymethylenemalononitrile.

Experimental Protocols

Synthesis of this compound

A general and effective laboratory-scale synthesis of this compound is as follows:

  • To a solution of 2-(ethoxymethylene)malononitrile (0.070 mol) in ethanol, slowly add hydrazine hydrate (0.156 mol) dropwise.

  • Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.

  • Transfer the reaction mixture to a refrigerator and leave it overnight to ensure complete crystallization.

  • Collect the white solid product by filtration and wash with a small amount of pre-cooled ethanol.

  • Dry the product to obtain this compound.

This procedure, when followed carefully, favors the formation of the desired product over the byproducts.[2]

Analytical Workflow for Impurity Profiling

The identification and quantification of byproducts in a synthesis batch require a systematic analytical approach.

G cluster_workflow Analytical Workflow A Crude Synthesis Mixture B TLC Screening A->B C HPLC Analysis (Purity & Quantification) B->C D LC-MS Analysis (Molecular Weight) C->D E Preparative HPLC (Impurity Isolation) D->E F Spectroscopic Analysis (NMR, IR) E->F G Structure Elucidation F->G

Workflow for the characterization of synthesis byproducts.

Thin-layer chromatography (TLC) can be used for rapid screening of the reaction mixture to identify the presence of multiple components. High-performance liquid chromatography (HPLC) is the preferred method for quantifying the purity of the main product and the relative amounts of byproducts. For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) provides crucial molecular weight information, while isolation of the byproducts by preparative HPLC allows for detailed spectroscopic analysis by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Alternative Synthetic Routes and Impurity Considerations

An alternative route to substituted 3-Amino-4-pyrazolecarbonitriles involves the reaction of a 3-oxo-3-arylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine.[1] While this method can be high-yielding, it introduces different starting materials and potential intermediates that could act as impurities if not fully consumed. The choice of synthesis route should be carefully considered based on the desired purity profile and the available analytical capabilities to monitor for potential byproducts.

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of byproducts such as 3-amino-4-cyano-2-hydrazonomethylpyrazole and 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine. A robust analytical workflow is essential for the identification and characterization of these impurities, ensuring the production of high-purity material critical for pharmaceutical applications. Further research to fully characterize the spectroscopic properties of these byproducts would be beneficial for the development of more efficient and cleaner synthetic processes.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-pyrazolecarbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Amino-4-pyrazolecarbonitrile (CAS No. 16617-46-2), a chemical intermediate used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is a skin and serious eye irritant.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[3][4] One source notes that nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning and that ingestion of less than 40 grams may be fatal or cause serious health damage in animal studies.[5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing.[1]

  • Respiratory Protection: A suitable respirator is required when dusts are generated.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

ParameterValueSource
CAS Number 16617-46-2[1]
Molecular Formula C4H4N4[1]
Molecular Weight 108.10 g/mol [1]
Melting Point 172-174 °C[7]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[1][2]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. No specific LD50 data available in the search results.[3][4]
Environmental Hazards May cause long-term adverse effects in the environment.[5] Must be disposed of as hazardous waste.[5]
EPA Hazardous Waste No. Potentially D003 (Reactivity)[5]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] This compound is considered a hazardous waste and requires special handling.

1. Waste Collection and Storage:

  • Containers: Keep the chemical in its original, tightly closed container.[6] Do not mix with other waste.[6]

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Spill Management:

  • Minor Spills:

    • Remove all ignition sources.

    • Clean up spills immediately using dry procedures to avoid generating dust.[5]

    • Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • Place the collected material into a suitable, labeled container for disposal.[5]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.

    • Alert emergency responders and inform them of the location and nature of the hazard.[5]

    • Prevent the product from entering drains or water courses.[1]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.[6] Puncture containers to prevent reuse before disposal at an authorized landfill.

Experimental Protocol: Potential for Chemical Neutralization via Hydrolysis

While not a standard disposal procedure to be performed by untrained personnel, the chemical properties of the nitrile group suggest a potential for neutralization through hydrolysis. This should only be attempted by qualified chemists under controlled laboratory conditions as a pre-treatment method before final disposal, and in accordance with all applicable regulations.

Objective: To hydrolyze the nitrile group of this compound to the corresponding carboxylic acid or its salt, which is generally less toxic. Both acidic and alkaline conditions can facilitate this reaction.[8][9]

Methodology: Alkaline Hydrolysis

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Place the this compound waste into the flask. Slowly add a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH).

  • Heating: Gently heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting solution will contain the sodium salt of 3-amino-4-pyrazolecarboxylic acid.

  • Neutralization: Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a neutral pH.

  • Disposal: The resulting neutralized solution should still be considered chemical waste and disposed of according to institutional and regulatory guidelines, but it is expected to be less hazardous than the original nitrile compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Determine spill size is_spill->spill_size Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No minor_spill Minor Spill: - Use dry cleanup - Absorb with inert material - Place in labeled container spill_size->minor_spill Minor major_spill Major Spill: - Evacuate area - Alert emergency responders spill_size->major_spill Major minor_spill->collect_waste major_spill->collect_waste storage Store in a cool, dry, well-ventilated area collect_waste->storage disposal_company Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_company end End: Proper Disposal disposal_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-pyrazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-pyrazolecarbonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 16617-46-2). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] Understanding its specific dangers is the first step toward safe handling. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation - Category 4)Harmful if swallowed, in contact with skin, or if inhaled[1][6]
Specific target organ toxicity - single exposure (Category 3)H335: May cause respiratory irritation[4][5][6]

Note: Contact with acids may liberate very toxic gas.[2] Nitrile poisoning can present symptoms similar to those of hydrogen cyanide poisoning.[2]

Personal Protective Equipment (PPE) Requirements

Comprehensive personal protective equipment is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling this chemical.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety goggles with side-shieldsProvides protection against splashes and dust entering the eyes.[3][4]
Hands Nitrile glovesNitrile gloves offer superior resistance to chemicals, solvents, oils, and punctures compared to latex or vinyl, making them indispensable for handling hazardous compounds.[7][8][9][10]
Body Impervious laboratory coat or clothingProtects skin from contact and contamination.[1][2][3]
Respiratory NIOSH-approved respirator (e.g., N95)Required when dusts are generated or when working outside of a ventilated enclosure.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Step-by-Step Operational Plan for Safe Handling
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

    • Ensure a safety shower and eyewash station are readily accessible.[3]

    • Before starting, inspect all PPE for integrity.

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][3][5]

    • Prevent the formation of dust and aerosols.[3]

    • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Post-Handling Procedures :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

    • Decontaminate work surfaces and equipment after use.

    • Store the chemical in its original, tightly sealed container in a dry, cool, and well-ventilated place.[5][11]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

  • Minor Spills :

    • Evacuate the immediate area.

    • Wearing full PPE, clean up the spill immediately.[2]

    • Use dry clean-up procedures; avoid generating dust.[2]

    • Absorb the spill with an inert, non-combustible material like diatomite or universal binders.[3]

    • Collect the material into a suitable, labeled container for hazardous waste disposal.[2]

  • Major Spills :

    • Evacuate the laboratory and alert personnel in the vicinity.[3]

    • Contact your institution's emergency response team.[2]

    • Prevent the spill from entering drains or waterways.[2][3]

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin thoroughly with plenty of soap and water. If irritation occurs, seek medical advice.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Step-by-Step Disposal Plan
  • Waste Collection :

    • All waste material containing this compound must be treated as hazardous waste.[2]

    • Keep the chemical waste in its original container or a clearly labeled, compatible container. Do not mix with other waste.

  • Labeling and Storage :

    • Label the waste container clearly as "Hazardous Waste" and include the chemical name.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Final Disposal :

    • Dispose of the waste through an approved hazardous waste disposal facility.[1][5]

    • All disposal activities must comply with local, state, and federal regulations.[2]

Safe Handling Workflow

The following diagram illustrates the logical progression of safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Full PPE (Goggles, Nitrile Gloves, Lab Coat) prep1->prep2 handle1 Weigh/Transfer Chemical (Minimize Dust) prep2->handle1 post1 Decontaminate Surfaces handle1->post1 post2 Store Chemical Securely post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Collect in Labeled Hazardous Waste Container post4->disp1 disp2 Arrange for Professional Disposal disp1->disp2

Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-pyrazolecarbonitrile
Reactant of Route 2
3-Amino-4-pyrazolecarbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.